1,4-Butanediol-2,2,3,3-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetradeuteriobutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERYXYBDKMZEQL-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CO)C([2H])([2H])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481004 | |
| Record name | 1,4-Butanediol-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38274-25-8 | |
| Record name | 1,4-Butanediol-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38274-25-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Physical and Synthetic Profile of 1,4-Butanediol-2,2,3,3-d4: A Technical Guide for Drug Development
Introduction: The Mechanistic Value of Deuteration
In the landscape of modern drug development and analytical chemistry, stable isotope-labeled building blocks are indispensable. 1,4-Butanediol-2,2,3,3-d4 (CAS: 38274-25-8) is a selectively deuterated primary alcohol with the linear formula HOCH2(CD2)2CH2OH . By replacing four protium atoms with deuterium at the C2 and C3 positions, researchers unlock a highly stable precursor utilized in the synthesis of complex deuterated active pharmaceutical ingredients (APIs)—such as1[1]—and as an absolute internal standard for mass spectrometry multiplexing[2].
As a Senior Application Scientist, it is critical to understand that deuteration does not merely act as a passive "tag." The thermodynamic and kinetic isotope effects fundamentally alter the physical properties and metabolic stability of the compound, necessitating specific handling and validation protocols.
Comparative Physical Properties & Isotopic Causality
The substitution of hydrogen with deuterium increases the molecular mass by approximately 4 Da, creating a distinct M+4 mass shift . Because deuterium has a lower zero-point vibrational energy and a slightly smaller van der Waals radius than protium, the C-D bond is shorter and stronger than the C-H bond.
This subtle geometric contraction, combined with the increased mass packed into an nearly identical molar volume, leads to a significant increase in density. Furthermore, the altered vibrational dynamics subtly weaken the intermolecular hydrogen-bonding network in the solid state, which manifests as a depression in both the melting and boiling points compared to the unlabeled isotopologue.
Quantitative Physical Data Summary
| Property | Unlabeled 1,4-Butanediol | 1,4-Butanediol-2,2,3,3-d4 |
| CAS Number | ||
| Molecular Formula | C4H10O2 | C4H6D4O2 |
| Molecular Weight | 90.12 g/mol | |
| Density (at 25 °C) | 1.017 g/mL | |
| Melting Point | 20.1 °C | |
| Boiling Point | 235.0 °C | |
| Refractive Index | 1.4460 | |
| Isotopic Purity | N/A | 2[2] |
Analytical Validation: A Self-Validating Protocol
1,4-Butanediol is notoriously hygroscopic[3]. Moisture ingress not only dilutes the isotopic purity but also violently interferes with downstream air-sensitive synthetic steps. The following protocol is designed as a self-validating system to ensure batch integrity before committing to expensive API synthesis.
Protocol 1: Non-Destructive Density & Isotopic Fidelity Assessment
-
Step 1: Thermal Equilibration. Equilibrate the 1,4-Butanediol-2,2,3,3-d4 sample and a calibrated 10 mL glass pycnometer to exactly 25.0 °C using a circulating water bath.
-
Causality: Because the diol is highly viscous, temperature fluctuations dramatically alter its volume. Precise thermal control is mandatory for accurate gravimetric analysis.
-
-
Step 2: Gravimetric Density Determination. Weigh the empty pycnometer, fill it with the deuterated diol, and re-weigh on an analytical balance (0.1 mg precision). Calculate the density ( ρ=m/v ).
-
Self-Validation Checkpoint: A target density of 1.062 g/mL confirms bulk isotopic integrity. If the density deviates significantly towards 1.017 g/mL, it indicates either severe moisture ingress (water density ~1.00 g/mL) or an unlabeled mis-shipment. Do not proceed until the sample is dried over 3Å molecular sieves.
-
-
Step 3: GC-MS Shift Analysis. Inject a 1 µL aliquot (derivatized with BSTFA to increase volatility) into a GC-MS.
-
Causality: The d4-isotopologue must exhibit a rigid M+4 mass shift. This ensures no isotopic overlap with the natural abundance M+1/M+2 peaks of the analyte during downstream quantitation.
-
-
Step 4: 1H-NMR Integration. Dissolve 10 mg of the sample in CDCl3 . Integrate the signals at δ 3.6 ppm (C1/C4 protons) against the expected null region at δ 1.6 ppm (C2/C3 protons). Any signal at 1.6 ppm directly quantifies residual protium, validating the 2 specification[2].
Synthetic Utility in Pharmacokinetics
In drug development, 1,4-Butanediol-2,2,3,3-d4 is frequently converted into deuterated alkylating agents (e.g., 1,4-dibromobutane-2,2,3,3-d4) to synthesize 1[1]. Maintaining the label at the C2/C3 position is paramount to exploiting the Kinetic Isotope Effect (KIE) to block metabolic degradation (e.g., preventing rapid oxidation by Cytochrome P450 enzymes).
Protocol 2: Conversion to 1,4-Dibromobutane-2,2,3,3-d4 (Appel Reaction)
-
Step 1: Reagent Preparation. Dissolve 1,4-Butanediol-2,2,3,3-d4 (1.0 eq) and triphenylphosphine (2.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C.
-
Causality: Argon prevents moisture ingress, which would hydrolyze the activated phosphonium intermediate and drastically lower the yield.
-
-
Step 2: Halogenation. Slowly add carbon tetrabromide ( CBr4 , 2.2 eq) in DCM dropwise over 30 minutes.
-
Causality & Self-Validation Checkpoint: We utilize the Appel reaction ( CBr4/PPh3 ) rather than harsh reagents like PBr3 or HBr/H2SO4 . Harsh acidic conditions can trigger carbocation rearrangements, leading to H/D scrambling. The Appel reaction proceeds via a localized, mild SN2 mechanism at C1/C4, guaranteeing zero isotopic scrambling at the C2/C3 positions. The solution will transition from clear to pale yellow; a rapid deep red color indicates degraded CBr4 (free bromine), which risks radical H/D exchange and invalidates the batch.
-
-
Step 3: Workup & Isolation. Quench with cold water, extract with DCM, dry over anhydrous Na2SO4 , and purify via silica gel chromatography.
Workflow Visualization
Workflow for the analytical validation and synthetic application of 1,4-Butanediol-2,2,3,3-d4.
References
-
Title: 1,4-Butanediol-2,2,3,3-d4 D 98atom 38274-25-8 - Sigma-Aldrich | Source: sigmaaldrich.com | URL:
-
[2] Title: 1,4-Butanediol-2,2,3,3-d₄ (D, 98%) - Cambridge Isotope Laboratories, DLM-181-5 | Source: isotope.com | URL: 2
-
Title: BUTANE-1,4-DIOL - Ataman Kimya | Source: atamanchemicals.com | URL:
-
[1] Title: butanediol suppliers USA | Source: americanchemicalsuppliers.com | URL: 1
Sources
Unveiling Molecular Fates: A Technical Guide to the Research Applications of 1,4-Butanediol-2,2,3,3-d4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Butanediol (1,4-BD) is a chemical of significant industrial and toxicological interest, primarily recognized as a precursor to the potent central nervous system depressant, γ-hydroxybutyrate (GHB).[1][2] Understanding its quantitative presence in complex matrices and its biological journey post-ingestion is paramount for both forensic analysis and pharmacological research. The strategic incorporation of stable isotopes, specifically deuterium, into the 1,4-BD molecule provides a powerful analytical tool. This guide delineates the core research applications of 1,4-Butanediol-2,2,3,3-d4 (BDO-d4), a deuterated isotopologue of 1,4-BD. We will explore its indispensable role as an internal standard in isotope dilution mass spectrometry for achieving unparalleled accuracy in quantification. Furthermore, this guide will detail its application as a metabolic tracer for elucidating the complex pharmacokinetic and metabolic pathways of 1,4-BD, including its bioconversion to GHB and its interactions with other substances.[3][4] Through detailed protocols, mechanistic explanations, and data visualization, this document serves as a comprehensive resource for researchers leveraging BDO-d4 to achieve robust and reliable scientific outcomes.
Part 1: The Gold Standard in Quantitative Analysis: BDO-d4 as an Internal Standard
The most prevalent application of 1,4-Butanediol-2,2,3,3-d4 in research is its use as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. Its chemical and physical properties are nearly identical to the non-labeled analyte, 1,4-BD, yet its increased mass allows it to be distinguished by a mass spectrometer. This unique characteristic makes it the ideal tool for correcting analytical variability.
The Principle of Isotope Dilution Mass Spectrometry (ID-MS)
Isotope Dilution Mass Spectrometry is the gold standard for quantitative analysis, providing the highest level of accuracy and precision. The fundamental principle lies in adding a known quantity of a stable isotope-labeled version of the analyte (in this case, BDO-d4) to a sample at the very beginning of the analytical workflow.[4]
Causality Behind the Choice: Why is a SIL-IS superior to a structural analog or other standards?
-
Identical Physicochemical Behavior: BDO-d4 and 1,4-BD exhibit virtually identical properties during every step of the process—extraction, derivatization, and chromatography. This means any loss of the target analyte during sample preparation is mirrored by a proportional loss of the internal standard.
-
Co-elution: In chromatographic systems (GC or LC), the deuterated standard co-elutes with the non-deuterated analyte. This ensures that they enter the mass spectrometer's ion source at the same time.
-
Correction for Matrix Effects: Biological samples like blood or urine contain complex matrices that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Since the SIL-IS is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, canceling out the interference and leading to highly accurate quantification.[4]
The quantification is based on the ratio of the mass spectrometer's response for the native analyte to that of the known amount of the added internal standard.
Caption: Workflow for Isotope Dilution Mass Spectrometry (ID-MS).
Application in Forensic and Clinical Toxicology
The accurate measurement of 1,4-BD and its metabolite GHB is critical in forensic toxicology, particularly in cases of suspected drug-facilitated sexual assault (DFSA), driving under the influence (DUI), and non-fatal poisonings.[2] Given that GHB is an endogenous substance, distinguishing between natural levels and those resulting from exogenous intake of 1,4-BD requires highly sensitive and specific analytical methods.[5] Using BDO-d4 as an internal standard (or a related deuterated standard like GHB-d6) allows laboratories to meet the stringent validation requirements for forensic testing, ensuring that the quantitative results are legally defensible.[6][7]
Experimental Protocol: Quantification of 1,4-BD and GHB in Urine by GC-MS
This protocol outlines a general procedure for the simultaneous determination of 1,4-BD and GHB in a urine matrix, a common practice in toxicological screening.
Methodology:
-
Sample Preparation & Internal Standard Spiking:
-
To 1 mL of urine in a glass tube, add 50 µL of an internal standard working solution containing 1,4-Butanediol-2,2,3,3-d4 and GHB-d6 in methanol.
-
Vortex briefly to mix. The early addition of the IS is critical to account for variability in all subsequent steps.
-
-
Extraction:
-
Derivatization (for GC-MS):
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. This step is crucial as it converts the polar hydroxyl groups of 1,4-BD and GHB into volatile trimethylsilyl (TMS) ethers, making them suitable for GC analysis.[9]
-
Cap the tube tightly and heat at 70°C for 20 minutes.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
The system separates the compounds based on their boiling points and retention times, and the mass spectrometer detects the characteristic ions of the derivatized analytes and their corresponding internal standards.
-
Data Presentation: Typical GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, 30m x 0.25mm, 0.25µm | A common, robust column providing good separation for these analytes. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized sample. |
| Oven Program | 60°C (1 min), ramp to 280°C at 20°C/min | A temperature gradient to separate analytes from matrix components. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific mass-to-charge (m/z) ions. |
| Ions Monitored (m/z) | 1,4-BD-2TMS: 219, 117 | Target ions for the derivatized analyte. |
| BDO-d4-2TMS: 223, 120 | Target ions for the deuterated internal standard. | |
| GHB-2TMS: 233, 147 | Target ions for the derivatized metabolite. | |
| GHB-d6-2TMS: 239, 147 | Target ions for the deuterated metabolite standard. |
Part 2: Elucidating Biological Fate: BDO-d4 as a Metabolic Tracer
Beyond its role in quantification, BDO-d4 is a powerful tool for tracing the metabolic journey of 1,4-BD in vivo. By introducing a labeled version of the compound, researchers can distinguish the administered dose from any endogenous substances and track its conversion into various metabolites over time.[10]
Principles of Stable Isotope Tracing
Metabolic tracing studies rely on the ability to administer a labeled compound and measure its appearance, and the appearance of its labeled metabolites, in biological fluids like plasma.[11] This allows for the direct measurement of metabolic flux—the rate of turnover of molecules through a metabolic pathway. By collecting samples at various time points after administration of BDO-d4, a full pharmacokinetic profile can be constructed.[12]
Application in Pharmacokinetic (PK) and Drug Interaction Studies
The primary psychoactive effects of 1,4-BD are due to its rapid in-vivo conversion to GHB.[13][14] This biotransformation is primarily mediated by the enzymes alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[3][15]
Key Research Questions Addressed with BDO-d4:
-
Rate and Extent of Conversion: By administering BDO-d4 and measuring the plasma concentrations of both BDO-d4 and the resulting GHB-d4 over time, researchers can precisely calculate the rate of conversion and the total exposure (AUC) to both the parent drug and its active metabolite.[16][17]
-
Bioavailability: Comparing the plasma concentration profiles after intravenous vs. oral administration of BDO-d4 allows for the determination of oral bioavailability.[3]
-
Drug-Drug Interactions: Ethanol is also metabolized by ADH and ALDH. When co-ingested, ethanol and 1,4-BD compete for these enzymes. Using BDO-d4 as a tracer, studies have demonstrated that ethanol acts as a competitive inhibitor, slowing the metabolism of 1,4-BD and prolonging its effects, which can lead to dangerous drug interactions.[3][13][15]
Caption: Metabolic pathway of 1,4-BD-d4 and competitive inhibition by ethanol.
Experimental Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol describes a typical oral PK study in rats to determine the fate of 1,4-BD.
Methodology:
-
Animal Preparation and Dosing:
-
Fasted male Sprague-Dawley rats (n=5 per group) are used. Fasting ensures that food does not interfere with oral absorption.
-
A single dose of 1,4-Butanediol-2,2,3,3-d4 (e.g., 50 mg/kg) is administered via oral gavage.
-
-
Serial Blood Sampling:
-
Blood samples (~100 µL) are collected from the tail vein at specific time points: pre-dose, and 5, 15, 30, 60, 90, 120, 240, and 360 minutes post-dose.
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
-
Plasma Preparation:
-
The blood samples are centrifuged at 4°C to separate the plasma.
-
The resulting plasma is transferred to a new set of labeled tubes and stored at -80°C until analysis.
-
-
Sample Analysis by LC-MS/MS:
-
Plasma samples are prepared using protein precipitation (as described in section 1.3, but typically with acetonitrile).
-
An analytical internal standard (e.g., 1,4-Butanediol-d8 or GHB-d6) is added to correct for instrument variability. Note that in a tracer study, the "analyte" is the deuterated tracer itself (BDO-d4), so a different IS is needed for the analytical run.
-
The samples are analyzed on a sensitive LC-MS/MS system to quantify the concentrations of both BDO-d4 and its metabolite, GHB-d4.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for each animal is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time at which Cmax is reached | Provides information on the rate of absorption. |
| AUC | Area Under the concentration-time Curve | Represents the total systemic exposure to the drug. |
| T½ | Elimination Half-life | The time required for the plasma concentration to decrease by half. |
| CL/F | Apparent Oral Clearance | A measure of the body's efficiency in eliminating the drug after oral dosing. |
Conclusion
1,4-Butanediol-2,2,3,3-d4 is a critically important tool for the modern research scientist. Its utility spans from providing the analytical bedrock for accurate quantification in forensic and clinical settings to enabling sophisticated in-vivo studies that unravel the complex metabolic and pharmacokinetic behavior of its parent compound. As a SIL-IS for isotope dilution mass spectrometry, it ensures data integrity by mitigating matrix effects and correcting for procedural variability. As a metabolic tracer, it allows for the unambiguous tracking of 1,4-BD's absorption, its bioconversion to the psychoactive GHB, and its interaction with other xenobiotics like ethanol. The methodologies described in this guide underscore the versatility and power of stable isotope labeling in advancing our understanding of this important chemical.
References
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Poon, R., & Fung, H. L. (2009). Pharmacokinetics of 1,4-Butanediol in Rats: Bioactivation to γ-Hydroxybutyric Acid, Interaction with Ethanol, and Oral Bioavailability. Drug Metabolism and Disposition, 37(7), 1506-1513. [Link]
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Frison, G., Tedeschi, L., Maietti, S., & Ferrara, S. D. (2013). Determination of GHB and its precursors (GBL and 1,4-BD) in dietary supplements through the synthesis of their isotopologues and analysis by GC-MS method. Journal of Pharmaceutical and Biomedical Analysis, 74, 13-19. [Link]
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Frison, G., Tedeschi, L., Maietti, S., & Ferrara, S. D. (2013). Determination of GHB and its precursors (GBL and 1,4-BD) in dietary supplements through the synthesis of their isotopologues and analysis by GC-MS method. ResearchGate. [Link]
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Waters Corporation. (n.d.). Simutaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. [Link]
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National Toxicology Program. (1996). TOX-54: 1,4-Butanediol (CASRN 110-63-4). [Link]
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Wood, D. M., et al. (2012). The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. Clinical Toxicology, 50(6), 449-460. [Link]
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Agilent Technologies. (n.d.). Simultaneous Determination of γ-Hydroxybutyrate and its Precursor Substances γ-Butyrolactone and 1,4-Butanediol in Beverages. [Link]
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Thai, D., et al. (2007). Clinical pharmacology of 1,4-butanediol and gamma-hydroxybutyrate after oral 1,4-butanediol administration to healthy volunteers. Journal of Clinical Pharmacology, 47(2), 178-86. [Link]
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Wang, Y., et al. (2023). Advances in Bio-Based Production of 1,4-Butanediol. MDPI. [Link]
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Kutscha, M., et al. (2020). Comprehensive analysis of metabolic sensitivity of 1,4-butanediol producing Escherichia coli toward substrate and oxygen availability. Biotechnology Progress, 36(1), e2917. [Link]
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Irwin, R. D. (1996). NTP summary report on the metabolism, disposition, and toxicity of 1,4-butanediol (CAS No. 110-63-4). Toxicity Report Series, (54), 1-44. [Link]
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Dinis-Oliveira, R. J., et al. (2019). Quantification of GHB and GHB-GLUC in an 1,4-butanediol intoxication: A case report. Forensic Science International, 297, 378-382. [Link]
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Mittendorfer, B., & Patterson, B. W. (2015). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research, 56(5), 913-925. [Link]
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Lenz, D., et al. (2011). Inhibition of 1,4-butanediol metabolism in human liver in vitro. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(6), 647-54. [Link]
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Chavarría, M., et al. (2016). Identification of metabolic engineering targets for the enhancement of 1,4-butanediol production in recombinant E. coli using large-scale kinetic models. Metabolic Engineering, 35, 77-87. [Link]
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Karlstaedt, A. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 734364. [Link]
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Pharmacokinetics and Analytical Utility of 1,4-Butanediol-2,2,3,3-d4: A Technical Guide
Executive Summary
1,4-Butanediol (1,4-BD) is a low-molecular-weight aliphatic diol that acts as a potent prodrug for the neuromodulator γ -hydroxybutyrate (GHB). In pharmacokinetic (PK) and forensic drug development, accurately quantifying 1,4-BD in biological matrices is notoriously difficult due to its high polarity and rapid metabolic conversion.
1,4-Butanediol-2,2,3,3-d4 , the stable isotope-labeled (SIL) isotopologue, solves this analytical bottleneck. By strategically incorporating deuterium at the C2 and C3 positions, researchers can leverage this molecule as a perfect Stable Isotope-Labeled Internal Standard (SIL-IS). This whitepaper explores the causality behind its molecular design, its metabolic bioactivation, and provides a self-validating analytical protocol for its use in LC-ESI-MS/MS workflows.
Molecular Design: The Causality of 2,2,3,3-Deuteration
The selection of the 2,2,3,3-d4 isotopologue over the 1,1,4,4-d4 variant is not arbitrary; it is rooted in the fundamental principles of enzyme kinetics and the Kinetic Isotope Effect (KIE) .
To function as an effective internal standard or a biologically equivalent tracer, a deuterated molecule must mimic the exact absorption, distribution, metabolism, and excretion (ADME) profile of its non-deuterated counterpart 1.
-
Avoidance of Primary KIE: 1,4-BD is metabolized primarily via oxidation at the terminal hydroxyl carbons (C1 and C4). If deuterium were placed at these positions (1,1,4,4-d4), the enzymatic cleavage of the stronger C–D bond would require significantly higher activation energy than a standard C–H bond. This would trigger a primary KIE, artificially slowing the molecule's metabolic degradation relative to the natural drug.
-
Leveraging Secondary KIE: By localizing the deuterium atoms at the central C2 and C3 positions (2,2,3,3-d4), the C–D bonds remain distal to the oxidative reaction center. This spatial separation results in only a negligible secondary KIE. Consequently, 1,4-Butanediol-2,2,3,3-d4 maintains identical metabolic clearance rates to endogenous 1,4-BD, ensuring flawless quantitative correction during ex-vivo analysis.
Metabolic Bioactivation Pathway
1,4-BD is rapidly absorbed following oral administration and undergoes extensive first-pass metabolism. The biotransformation to its active metabolite, GHB, is a sequential, two-step oxidative process driven by hepatic enzymes 2.
-
Alcohol Dehydrogenase (ADH): ADH oxidizes the terminal alcohol of 1,4-BD to form the intermediate 4-hydroxybutyraldehyde.
-
Aldehyde Dehydrogenase (ALDH): ALDH rapidly converts the aldehyde intermediate into GHB, which subsequently crosses the blood-brain barrier to exert its pharmacological effects.
Because this bioactivation is mediated by ADH, the pharmacokinetics of 1,4-BD are highly susceptible to competitive inhibition (e.g., co-administration with ethanol) and genetic polymorphisms in the ADH-IB gene 3.
Metabolic bioactivation of 1,4-butanediol-2,2,3,3-d4 to GHB-d4 via ADH and ALDH.
Quantitative Pharmacokinetic Profile
Clinical pharmacology studies demonstrate that 1,4-BD is cleared from systemic circulation with extreme rapidity, acting almost entirely as a transient prodrug vehicle for GHB 4. The table below summarizes the core PK parameters observed following a 25 mg/kg oral dose in healthy volunteers.
Table 1: Comparative Pharmacokinetic Parameters of 1,4-BD and GHB
| Pharmacokinetic Parameter | 1,4-Butanediol (1,4-BD) | γ -Hydroxybutyrate (GHB) |
| Time to Max Concentration ( Tmax ) | 24 ± 12 min | 39.4 ± 11.2 min |
| Max Plasma Concentration ( Cmax ) | Rapidly cleared | 45.6 ± 19.7 mg/L |
| Elimination Half-Life ( T1/2 ) | 39.3 ± 11 min | 32.3 ± 6.6 min |
| Clearance (Wild-type ADH-IB) | 598.8 ± 446.6 mL/min/kg | Dependent on BD conversion |
| Clearance (Variant ADH-IB G143A) | 151.5 ± 176.5 mL/min/kg | Dependent on BD conversion |
Note: Subjects with the variant haplotype of the alcohol dehydrogenase gene (ADH-IB G143A) exhibit significantly slower oral clearance of 1,4-BD, highlighting the enzyme's rate-limiting role in the molecule's PK profile 4.
Analytical Methodology: SIL-IS LC-ESI-MS/MS Protocol
Quantifying small, highly polar glycols directly from serum via Reversed-Phase Liquid Chromatography (RPLC) is inherently flawed. 1,4-BD elutes in the chromatographic void volume, leading to severe ion suppression from endogenous matrix salts during Electrospray Ionization (ESI).
To solve this, the following self-validating protocol utilizes alkaline derivatization coupled with 1,4-Butanediol-2,2,3,3-d4 as a SIL-IS [[5]](). Benzoylation converts the polar hydroxyl groups into hydrophobic benzoate esters, drastically improving column retention and ESI response.
Step-by-Step Methodology
-
Matrix Aliquoting: Transfer 50 µL of the biological serum sample into a 2-mL conical microcentrifuge tube. (Causality: A low sample volume minimizes the introduction of endogenous matrix proteins and lipids).
-
SIL-IS Spiking: Add 50 µL of 1,4-Butanediol-2,2,3,3-d4 internal standard solution (500 mg/L in water). (Causality: Spiking the SIL-IS before any chemical manipulation ensures that any subsequent volumetric losses or derivatization inefficiencies affect the analyte and the IS equally, maintaining a constant ratio).
-
Alkaline Activation: Add 100 µL of 4M NaOH and vortex. (Causality: The highly basic environment deprotonates the hydroxyl groups of the diol, transforming them into potent nucleophiles primed for acylation).
-
Derivatization: Add 50 µL of Benzoyl Chloride. Incubate for 5 minutes at room temperature. (Causality: Benzoyl chloride reacts rapidly via a Schotten-Baumann reaction, capping the diols with hydrophobic aromatic rings to enhance RPLC retention).
-
Reaction Quenching: Add 50 µL of 10% Glycine solution. (Causality: Glycine acts as a scavenger, reacting with excess unreacted benzoyl chloride. This prevents continuous background noise in the MS and protects the LC column from degradation).
-
LC-ESI-MS/MS Analysis: Extract the derivatized phase and inject it into the LC-MS/MS system, monitoring the specific MRM transitions for the benzoylated 1,4-BD and 1,4-BD-d4.
🛡️ Self-Validation Checkpoint
This protocol operates as a closed, self-validating system. During data analysis, the absolute peak area of the 1,4-Butanediol-2,2,3,3-d4 SIL-IS must be monitored across all samples. If the absolute IS area in any specific sample deviates by > ±15% from the batch mean, it immediately flags a failure in the derivatization step or severe localized matrix suppression. That specific sample must be invalidated and re-extracted, ensuring total trustworthiness of the reported PK data.
LC-ESI-MS/MS sample prep workflow using 1,4-butanediol-2,2,3,3-d4 as an internal standard.
Conclusion
The strategic deuteration of 1,4-Butanediol at the 2,2,3,3 positions bypasses primary kinetic isotope effects, yielding an isotopologue that perfectly mirrors the rapid, ADH-dependent pharmacokinetic clearance of the endogenous molecule. When deployed as a Stable Isotope-Labeled Internal Standard alongside pre-column benzoylation, 1,4-Butanediol-2,2,3,3-d4 transforms a highly volatile and analytically challenging prodrug into a robust, self-validating target for rigorous LC-MS/MS quantification.
References
- Source: wikipedia.
- Source: nih.
- Source: nih.
- Source: otsuka.co.
- Source: oup.
Sources
- 1. otsuka.co.jp [otsuka.co.jp]
- 2. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of 1,4-butanediol in rats: bioactivation to gamma-hydroxybutyric acid, interaction with ethanol, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of 1,4-butanediol and gamma-hydroxybutyrate after oral 1,4-butanediol administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Natural Abundance of Deuterium and Its Effect on 1,4-Butanediol: From Isotopic Fingerprinting to Pharmacokinetic Modulation
Executive Summary
1,4-Butanediol (1,4-BDO) is a critical industrial intermediate and a potent prodrug to the neuromodulator gamma-hydroxybutyrate (GHB). While isotopically pure substances do not exist in nature, the natural abundance of deuterium ( 2 H or D) establishes a critical baseline of approximately 0.0115% to 0.015% (115–150 ppm) 1[1]. For researchers and drug development professionals, this trace isotopic presence serves two distinct, high-value purposes:
-
Origin Authentication: The non-statistical distribution of natural deuterium allows for the differentiation of bio-based vs. petrochemical 1,4-BDO via Site-Specific Natural Isotope Fractionation (SNIF-NMR).
-
Pharmacokinetic Modulation: Understanding the natural isotopic envelope is a mandatory prerequisite for engineering deuterated 1,4-BDO analogs that leverage the Kinetic Isotope Effect (KIE) to alter drug metabolism.
Mechanistic Causality: Site-Specific Natural Isotope Fractionation (SNIF)
The synthesis of 1,4-BDO occurs via two primary routes: petrochemical synthesis (e.g., hydrogenation of maleic anhydride) and biological fermentation (e.g., engineered E. coli converting sugars to 1,4-BDO). Because enzymes and synthetic metal catalysts possess different transition-state activation energies, they exhibit distinct kinetic isotope effects during bond formation.
This causality dictates that the ~150 ppm of naturally occurring deuterium is not distributed evenly across the carbon backbone of the resulting 1,4-BDO molecule. Instead, it undergoes Site-Specific Natural Isotope Fractionation (SNIF) . By utilizing 2[2], analytical chemists can quantify the exact D/H ratio at specific molecular sites, creating an unforgeable isotopic fingerprint that authenticates the origin of the material.
SNIF-NMR analytical workflow for authenticating the origin of 1,4-Butanediol samples.
Deuterium in Drug Development: The Kinetic Isotope Effect (KIE)
In mammalian systems, 3[3], a process driven primarily by Alcohol Dehydrogenase (ADH). In pharmaceutical development, intentional 4[4].
The causality behind this lies in quantum mechanics: the heavier mass of deuterium lowers the zero-point energy of the C-D bond compared to a C-H bond. Consequently, greater activation energy is required to reach the transition state during enzymatic cleavage. By replacing hydrogen with deuterium at the C1 and C4 oxidation sites of 1,4-BDO, researchers induce a primary Kinetic Isotope Effect (KIE), effectively bottlenecking ADH-mediated oxidation and extending the systemic half-life of the compound. While the5[5], it must be mathematically subtracted during the mass spectrometric quantification of intentionally deuterated drug candidates.
Metabolic pathway of 1,4-Butanediol to GHB highlighting the site of the kinetic isotope effect.
Quantitative Data Summaries
Table 1: Isotopic Distribution Metrics (Natural vs. Enriched)
| Metric | Natural Abundance Baseline | Enriched (Deuterated) | Analytical Impact |
| Overall Deuterium % | ~0.0115% - 0.015% | >98% (Targeted) | Natural abundance acts as baseline noise in MS. |
| Site-Specific D/H Ratio | Non-statistical (Origin dependent) | Uniform at target sites | Enables SNIF-NMR origin authentication. |
| Mass Spectrometry (m/z) | M+1 envelope dominated by 13 C | Shifted to M+n (e.g., M+4) | Requires isotopic deconvolution for clearance assays. |
Table 2: Pharmacokinetic Impact of Isotopic Modulation on 1,4-BDO
| Parameter | Unlabeled 1,4-BDO | Deuterated 1,4-BDO (d4-BDO) | Mechanistic Causality |
| C-H / C-D Bond Energy | ~413 kJ/mol | ~422 kJ/mol | Lower zero-point energy of the C-D bond. |
| ADH Oxidation Rate | Baseline (Rapid) | Significantly Reduced | Primary Kinetic Isotope Effect (KIE). |
| In Vivo Half-life (t 1/2 ) | Short | Extended | Slower enzymatic conversion to GHB-aldehyde. |
Field-Proven Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Internal controls are embedded to prevent false positives caused by sample impurities or instrument drift.
Protocol A: SNIF-NMR Analysis for Origin Authentication
Objective: Quantify the site-specific natural deuterium distribution to authenticate bio-based 1,4-BDO.
-
High-Purity Distillation: Distill the crude 1,4-BDO sample to >99.5% purity. Causality: Co-eluting impurities with overlapping NMR signals will artificially inflate the D/H integration, destroying the accuracy of the assay.
-
Internal Standard Spiking: Add a precise gravimetric quantity of a certified reference material, such as Tetramethylurea (TMU), which possesses a known, standardized D/H ratio. This acts as the self-validating control; if the TMU signal deviates from its certified value, the run is rejected.
-
NMR Acquisition: Transfer the mixture to an NMR tube and analyze using a high-field NMR spectrometer (≥400 MHz) equipped with a dedicated deuterium probe. Lock the magnetic field using a non-deuterated solvent (e.g., 1 H-chloroform) to prevent signal suppression.
-
Data Processing & Calculation: Integrate the 2 H signals corresponding to the distinct CH 2 groups of 1,4-BDO. Calculate the site-specific D/H ratios relative to the TMU internal standard to determine the isotopic fingerprint.
Protocol B: LC-MS/MS Baseline Calibration and KIE Assay
Objective: Evaluate the intrinsic clearance (CL int ) of deuterated 1,4-BDO while accounting for natural isotopic abundance.
-
Baseline Isotopic Profiling: Inject an unlabeled 1,4-BDO standard into the LC-MS/MS. Record the natural M+1 and M+2 isotopic envelopes. Causality: The natural M+1 envelope (driven by 13 C and natural 2 H) will overlap with low-level deuterated species. This baseline must be mathematically deconvoluted to accurately calculate intentional enrichment.
-
In Vitro Incubation: Prepare parallel reaction mixtures containing human recombinant Alcohol Dehydrogenase (ADH) and NAD + cofactor. Spike Arm 1 with unlabeled 1,4-BDO (control) and Arm 2 with deuterated 1,4-BDO.
-
Quenching and Extraction: At predetermined time points (e.g., 0, 15, 30, 60 mins), quench the reactions using ice-cold acetonitrile containing an internal standard (e.g., 1,4-BDO-d8).
-
Clearance Calculation: Analyze the supernatant via LC-MS/MS. The intrinsic clearance of the control arm must match historical validation data (self-validating step). Calculate the KIE as the ratio of CL int(unlabeled) / CL int(deuterated) .
References
-
CHAPTER 7: Esters, Ethers, Salts, Homologues, Stereoisomers and Isotopes Source: rsc.org URL:[1]
-
1,4-Butanediol mononitrate-d8 | Stable Isotope Source: medchemexpress.com URL:[4]
-
WO2014152665A1 - Process and systems for obtaining 1,4-butanediol from fermentation broths Source: google.com (Patents) URL:[2]
-
EP2961738B1 - Production of salts of 4-hydroxybutyrate using biobased raw materials Source: google.com (Patents) URL:[5]
-
H-1 NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants Source: researchgate.net URL:[3]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. WO2014152665A1 - Process and systems for obtaining 1,4-butanediol from fermentation broths - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EP2961738B1 - Production of salts of 4-hydroxybutyrate using biobased raw materials - Google Patents [patents.google.com]
Methodological & Application
Application Note: Quantification of 1,4-Butanediol in Plasma Using Isotope Dilution UHPLC-MS/MS
Target Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Introduction & Mechanistic Background
1,4-Butanediol (1,4-BD) is an aliphatic alcohol widely used as an industrial solvent. However, in clinical and forensic toxicology, it is recognized as a potent prodrug for gamma-hydroxybutyrate (GHB), a central nervous system depressant[1]. Accurately quantifying 1,4-BD in human plasma is critical for toxicokinetic studies, forensic investigations, and the clinical management of intoxications.
The Analytical Challenge: Metabolism and Interconversion
The quantification of 1,4-BD is complicated by its rapid in vivo metabolism and the ex vivo instability of its downstream metabolites. Upon ingestion, 1,4-BD is rapidly oxidized by alcohol dehydrogenase (ADH) to gamma-hydroxybutyraldehyde, which is subsequently converted to GHB by aldehyde dehydrogenase (ALDH)[1].
Furthermore, GHB exists in a pH-dependent equilibrium with its lactone form, gamma-butyrolactone (GBL). Under acidic conditions (pH < 4), GHB rapidly cyclizes to GBL, whereas alkaline conditions favor the open-chain GHB form[2]. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been used for this analysis; however, the high temperatures of the GC injection port (often >250°C) can cause the artificial thermal degradation of GHB into GBL, skewing the quantitative profile.
The Solution: To circumvent thermal artifacts and avoid complex derivatization steps (e.g., silylation with BSTFA), this protocol utilizes UHPLC-MS/MS combined with Isotope Dilution Mass Spectrometry (ID-MS) [3]. By spiking the plasma with a stable, co-eluting isotopologue (1,4-BD-d8), we create a self-validating system. The internal standard experiences the exact same extraction losses and electrospray ionization (ESI) matrix suppression as the endogenous analyte, ensuring absolute quantitative accuracy.
In vivo metabolism of 1,4-Butanediol to GHB and pH-dependent in vitro interconversion with GBL.
Materials and Reagents
-
Analytical Standards: 1,4-Butanediol (1,4-BD), GHB sodium salt, and GBL (Certified Reference Materials, >99% purity).
-
Internal Standards (IS): 1,4-Butanediol-d8 (1,4-BD-d8) and GHB-d6[3].
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water ( H2O ).
-
Additives: LC-MS grade Formic Acid (FA).
-
Matrix: Drug-free human plasma (K2EDTA).
Experimental Protocol: Self-Validating Extraction Workflow
This protocol utilizes a rapid protein precipitation (PPT) method. We deliberately avoid strong acid precipitation (e.g., Trichloroacetic acid) to prevent the ex vivo cyclization of any co-existing GHB into GBL. Ice-cold acetonitrile is used to rapidly crash plasma proteins while maintaining a neutral pH.
Step-by-Step Methodology
-
Calibration and QC Preparation: Prepare matrix-matched calibration standards by spiking drug-free plasma with 1,4-BD to yield concentrations of 0.5, 1, 5, 10, 25, and 50 µg/mL. Prepare Quality Control (QC) samples at 1.5 (Low), 20 (Mid), and 40 (High) µg/mL[2].
-
Sample Aliquoting: Transfer 50 µL of calibration standards, QCs, and unknown plasma samples into a 1.5 mL low-bind microcentrifuge tube.
-
Isotope Dilution (Internal Standard Addition): Add 10 µL of the Internal Standard working solution (containing 50 µg/mL of 1,4-BD-d8 and GHB-d6 in water) to all tubes. Causality: Adding the IS before extraction ensures it accounts for any volumetric losses or incomplete precipitation during the subsequent steps. Vortex for 10 seconds.
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (100% ACN) to each tube. Causality: The 1:4 ratio of aqueous plasma to organic solvent effectively denatures and precipitates >95% of plasma proteins, minimizing column clogging and ion suppression.
-
Centrifugation: Vortex rigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer & Dilution: Transfer 100 µL of the clear supernatant to an LC autosampler vial. Add 100 µL of Mobile Phase A (0.1% Formic Acid in Water) to the vial and mix. Causality: Diluting the high-organic supernatant with aqueous mobile phase improves the peak shape of the highly polar 1,4-BD by preventing "solvent breakthrough" at the head of the UHPLC column.
Step-by-step sample preparation workflow for 1,4-BD quantification in plasma using LC-MS/MS.
UHPLC-MS/MS Analytical Conditions
Chromatographic Parameters
Because 1,4-BD is a highly polar, low-molecular-weight compound, standard C18 columns often fail to provide adequate retention. A reversed-phase column with polar-embedded groups (e.g., Waters Acquity UPLC HSS T3) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is required.
-
Column: High-Strength Silica (HSS) T3 column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 0-1 min (1% B), 1-4 min (linear to 50% B), 4-5 min (95% B wash), 5-7 min (1% B re-equilibration).
Mass Spectrometry Parameters
Detection is performed using Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is utilized to isolate the specific precursor-to-product ion transitions[4].
Table 1: MRM Transitions and Collision Energies for 1,4-BD and Related Analytes
| Analyte | Precursor Ion (m/z)[M+H]+ | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| 1,4-Butanediol | 91.1 | 73.2 | 43.2 | 12 / 18 |
| 1,4-BD-d8 (IS) | 99.1 | 79.2 | 47.2 | 12 / 18 |
| GHB | 105.1 | 87.1 | 45.2 | 10 / 15 |
| GHB-d6 (IS) | 111.1 | 93.1 | 49.2 | 10 / 15 |
| GBL | 87.1 | 45.2 | 43.2 | 15 / 20 |
Note: The primary transition for 1,4-BD (91.1 → 73.2) represents the loss of a water molecule ( H2O , -18 Da) within the collision cell, which is highly characteristic of aliphatic diols[4].
Data Processing and Method Validation
Quantification is achieved by calculating the peak area ratio of 1,4-BD to 1,4-BD-d8. A linear regression model with a 1/x weighting factor is applied to ensure accuracy at the lower end of the calibration curve.
Table 2: Representative Validation Parameters (FDA Bioanalytical Guidelines)
| Parameter | Acceptance Criteria | Typical Result for 1,4-BD |
| Linear Dynamic Range | R2≥0.990 | 0.5 – 50 µg/mL ( R2=0.998 ) |
| Limit of Quantification (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.5 µg/mL |
| Intra-day Precision (CV%) | ≤ 15% ( ≤ 20% at LOQ) | 4.2% – 8.1% |
| Accuracy (Bias%) | ± 15% ( ± 20% at LOQ) | 92.5% – 106.3% |
| Extraction Recovery | Consistent across concentrations | > 85% |
| Matrix Effect (Ion Suppression) | IS-normalized MF = 0.85 - 1.15 | 0.98 (Fully compensated by ID-MS) |
Interpretation of Results
When analyzing authentic clinical samples, it is imperative to monitor the MRM channels for GHB and GBL alongside 1,4-BD. Because 1,4-BD is rapidly metabolized, a patient presenting hours after ingestion may exhibit high plasma concentrations of GHB with little to no parent 1,4-BD remaining[1]. The simultaneous monitoring of all three compounds provides a comprehensive toxicokinetic timeline.
References
-
Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages Source: Journal of Analytical Methods in Chemistry (via PubMed Central) URL:[Link]
-
Physical dependence on gamma-hydroxybutrate (GHB) prodrug 1,4-butanediol (1,4-BD): Time course and severity of withdrawal in baboons Source: Drug and Alcohol Dependence (via PubMed Central) URL:[Link]
-
Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS Source: Waters Corporation Application Notes URL:[Link]
-
Determination of GHB and its precursors (GBL and 1,4-BD) in dietary supplements through the synthesis of their isotopologues and analysis by GC-MS method Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL:[Link]
Sources
- 1. Physical dependence on gamma-hydroxybutrate (GHB) prodrug 1,4-butanediol (1,4-BD): Time course and severity of withdrawal in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. scienceopen.com [scienceopen.com]
Application Note & Protocol: Standard Operating Procedure for the Preparation of 1,4-Butanediol-d4 Stock Solution
Introduction: The Critical Role of Deuterated Internal Standards in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the accuracy and reliability of quantitative data are paramount. Deuterated compounds, such as 1,4-Butanediol-d4, serve as invaluable internal standards to achieve precise and consistent measurements.[1][2] The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which imparts a greater stability to deuterated compounds.[1] This subtle yet significant difference in mass allows for the differentiation of the internal standard from the analyte of interest without altering its fundamental chemical behavior during sample preparation and analysis.[2]
1,4-Butanediol is a significant industrial chemical used in the production of plastics, elastic fibers, and polyurethanes.[3] Its deuterated isotopologue, 1,4-Butanediol-d4, is frequently employed as an internal standard for the quantification of 1,4-Butanediol in various matrices, including biological and environmental samples. The use of a deuterated internal standard is crucial for correcting variations in sample extraction, derivatization, and instrument response, thereby enhancing the accuracy and reproducibility of the analytical method.[2]
This application note provides a comprehensive and detailed standard operating procedure (SOP) for the preparation of a 1,4-Butanediol-d4 stock solution. The protocol emphasizes best practices in weighing, volumetric and gravimetric preparation, and quality control to ensure the integrity and accuracy of the resulting standard. Adherence to these guidelines is essential for generating high-quality, reproducible data in research, drug development, and other scientific endeavors.
Health and Safety Precautions
Before commencing any laboratory work, a thorough understanding of the hazards associated with all chemicals is mandatory.
1.1. 1,4-Butanediol-d4: While specific safety data for the deuterated form may be limited, it should be handled with the same precautions as its non-deuterated counterpart. 1,4-Butanediol is harmful if swallowed.[4][5][6][7] It may cause drowsiness or dizziness.[6][7][8]
-
Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.[4][5][6]
-
Do not eat, drink, or smoke when using this product.[4][5][6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Work in a well-ventilated area, preferably within a fume hood.[6]
-
-
First Aid:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell.[4][5] Rinse mouth.[4][5][6]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[8]
-
In Case of Skin Contact: Wash with plenty of soap and water.[5]
-
1.2. Solvents: The choice of solvent is critical and will depend on the subsequent analytical application. Common solvents for preparing 1,4-Butanediol-d4 stock solutions include methanol, acetonitrile, and water. These solvents have their own specific hazards (e.g., flammability, toxicity) that must be reviewed via their respective Safety Data Sheets (SDS) prior to use.
Materials and Equipment
The accuracy of the stock solution is directly dependent on the quality of the materials and the precision of the equipment used.
| Material/Equipment | Specification | Rationale for Specification |
| 1,4-Butanediol-d4 | High isotopic purity (≥98%) and chemical purity (>99%) | Ensures the internal standard behaves consistently and does not introduce interferences.[2] |
| Solvent(s) | LC-MS or HPLC grade | Minimizes the presence of impurities that could interfere with the analysis. |
| Analytical Balance | Calibrated, with a readability of at least 0.1 mg | Crucial for accurate mass determination, a cornerstone of gravimetric preparation.[9][10] |
| Volumetric Flasks | Class A | Calibrated to deliver a single, exact volume at a defined temperature, ensuring volumetric accuracy.[10] |
| Pipettes (micropipettes) | Calibrated | For accurate and precise transfer of small liquid volumes. |
| Beakers and Funnels | Borosilicate glass | Chemically resistant and can be thoroughly cleaned. |
| Weighing Paper/Boat | Anti-static | Prevents loss of material due to static electricity.[10] |
| Spatula | Stainless steel or other non-reactive material | For the safe and clean transfer of the solid reagent. |
| Syringes (for liquids) | Gas-tight, with appropriate needle gauge | For accurate transfer of the liquid reagent, minimizing evaporation. |
| Amber Glass Vials | With PTFE-lined caps | Protects the solution from light degradation and prevents solvent evaporation.[10] |
Protocol for 1,4-Butanediol-d4 Stock Solution Preparation (1 mg/mL)
This protocol details two common and accepted methods for preparing a stock solution: gravimetric and volumetric. The gravimetric method is generally preferred for its higher accuracy as it is based on mass measurements, which are inherently more precise than volume measurements.[9]
Gravimetric Preparation (Recommended)
Gravimetric preparation involves weighing both the solute and the solvent to achieve a precise concentration in units of mass per mass (e.g., mg/g). This method mitigates inaccuracies arising from temperature-induced variations in solvent density and volumetric glassware calibration.
Step-by-Step Procedure:
-
Tare the Balance: Place a clean, dry amber glass vial with its cap on the analytical balance and tare the weight.
-
Weigh the 1,4-Butanediol-d4: Carefully add the desired amount of 1,4-Butanediol-d4 to the tared vial. For a target of approximately 10 mg, accurately record the mass to at least four decimal places (e.g., 0.0100 g).
-
Tare the Balance Again: With the vial containing the 1,4-Butanediol-d4 on the balance, tare the weight again.
-
Add the Solvent: Slowly add the chosen solvent (e.g., methanol) to the vial until the desired total mass of the solution is reached. For a 1 mg/mL (assuming a solvent density of approximately 1 g/mL) concentration with 10 mg of standard, you would add approximately 10 g of solvent. Record the exact mass of the solvent added.
-
Cap and Mix: Securely cap the vial and mix thoroughly by vortexing or inverting the vial multiple times until the 1,4-Butanediol-d4 is completely dissolved.
-
Calculate the Exact Concentration: The final concentration is calculated as: Concentration (mg/g) = (Mass of 1,4-Butanediol-d4 (mg)) / (Total Mass of Solution (g))
-
Label the Vial: Clearly label the vial with the compound name, exact concentration, solvent, preparation date, and the initials of the analyst.
Volumetric Preparation
Volumetric preparation is a widely used method that involves dissolving a known mass of solute in a specific volume of solvent using a volumetric flask.
Step-by-Step Procedure:
-
Weigh the 1,4-Butanediol-d4: On an analytical balance, accurately weigh the target amount of 1,4-Butanediol-d4 (e.g., 10 mg) onto a piece of weighing paper or into a weighing boat. Record the exact mass.
-
Transfer to Volumetric Flask: Carefully transfer the weighed 1,4-Butanediol-d4 into a Class A 10 mL volumetric flask using a clean, dry funnel.
-
Rinse and Dissolve: Rinse the weighing paper/boat and the funnel with a small amount of the chosen solvent (e.g., methanol) to ensure a quantitative transfer of the standard into the flask.[11][12] Add more solvent to the flask, filling it to about half its volume.
-
Dissolution: Gently swirl the flask to completely dissolve the 1,4-Butanediol-d4.
-
Dilute to Volume: Once dissolved, carefully add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.[12]
-
Homogenize the Solution: Cap the flask securely and invert it multiple times (at least 10-15 times) to ensure the solution is homogeneous.
-
Calculate the Concentration: The concentration is calculated as: Concentration (mg/mL) = (Mass of 1,4-Butanediol-d4 (mg)) / (Volume of Volumetric Flask (mL))
-
Transfer and Label: Transfer the prepared stock solution to a labeled amber glass vial for storage. The label should include the compound name, concentration, solvent, preparation date, and the initials of the analyst.
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation and handling of 1,4-Butanediol-d4 stock solution.
Quality Control and Verification
To ensure the trustworthiness of the prepared stock solution, a series of quality control checks should be performed.
-
Purity Assessment: The purity of the neat 1,4-Butanediol-d4 material should be confirmed by the supplier's Certificate of Analysis (CoA). If there are any doubts, purity can be verified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Concentration Verification: The concentration of the prepared stock solution can be verified by comparing it to a previously prepared and validated stock solution or by using an orthogonal analytical method.
-
Documentation: All aspects of the preparation process, including the mass of the standard, the volume or mass of the solvent, calculations, and the date of preparation, must be meticulously documented in a laboratory notebook in accordance with Good Laboratory Practices (GLP).[13][14][15]
Stability and Storage
The stability of deuterated standards is crucial for maintaining the accuracy of quantitative analyses over time.[1]
-
Storage Conditions:
-
Temperature: It is recommended to store the 1,4-Butanediol-d4 stock solution at low temperatures, such as -20°C or -80°C, to minimize degradation and solvent evaporation.[1]
-
Light: Store the solution in amber vials to protect it from light, which can cause photodegradation of some compounds.[1][10]
-
Solvent Choice: The use of aprotic solvents (e.g., acetonitrile) can help prevent hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent.[1][16]
-
-
Stability Assessment:
-
The stability of the stock solution under the chosen storage conditions should be periodically assessed. This can be done by comparing the response of an aged solution to that of a freshly prepared solution.
-
Freeze-thaw stability should also be evaluated if the solution will be subjected to multiple freeze-thaw cycles. A common acceptance criterion for stability is that the response of the aged solution should be within ±15% of the freshly prepared solution.[1]
-
Conclusion
The preparation of an accurate and stable 1,4-Butanediol-d4 stock solution is a fundamental prerequisite for reliable quantitative analysis. By adhering to the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can ensure the integrity of their internal standards, leading to high-quality and reproducible analytical results. The principles of meticulous weighing, proper volumetric or gravimetric techniques, comprehensive documentation, and appropriate storage are the cornerstones of this critical laboratory practice.
References
- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
- BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
- BenchChem. (n.d.). Technical Support Center: Deuterated Standard Stability.
- Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
- C.P.A. Chem Ltd. (2020, January 30). Safety data sheet: 1,4-Butanediol.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Butanediol.
- CDH Fine Chemicals India. (n.d.). 1,4-Butanediol CAS No 110-63-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- LookChem. (n.d.). Cas 110-63-4,1,4-Butanediol.
- Mettler Toledo. (2021, September 30). Cost-Efficient Trace Metal Analysis with Gravimetric Solution Preparation.
- News-Medical. (2025, December 4). How To Prepare A Standard Solution Using A Volumetric Flask.
- PubChem. (n.d.). 1,4-Butanediol.
- ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- SafetyCulture. (2025, August 19). A Guide to Good Laboratory Practice (GLP).
- Tri-iso. (n.d.). 1,4-Butanediol SDS.
- Wikipedia. (n.d.). 1,4-Butanediol.
- YouTube. (2024, September 13). Preparing Stock Solutions in a Volumetric Flask.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. tri-iso.com [tri-iso.com]
- 6. mpfs.io [mpfs.io]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Cost-Efficient Trace Metal Analysis with Gravimetric Solution Preparation [lab-worldwide.com]
- 10. How To Prepare A Standard Solution Using A Volumetric Flask - Blogs - News [alwsci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. safetyculture.com [safetyculture.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vivo Pharmacokinetics and Conversion Rate of 1,4-Butanediol-d4 to GHB-d4
Mechanistic Rationale & Isotopic Tracing
1,4-Butanediol (1,4-BD) is an aliphatic diol that functions as a prodrug, undergoing rapid and near-complete in vivo bioactivation into the central nervous system depressant gamma-hydroxybutyrate (GHB)[1]. Because GHB is an endogenous neuromodulator present in mammalian tissues, standard pharmacokinetic (PK) profiling of exogenous 1,4-BD is heavily confounded by fluctuating baseline GHB levels[2].
To resolve this analytical bottleneck, stable isotope labeling—specifically 1,4-Butanediol-d4 (1,4-BD-d4)—is employed[2]. The +4 Dalton mass shift is preserved during the enzymatic oxidation process, resulting in the formation of GHB-d4. This mass differential allows liquid chromatography-tandem mass spectrometry (LC-MS/MS) to isolate the exogenous conversion rate with absolute specificity, completely bypassing endogenous background noise.
The bioactivation is a two-step oxidative cascade:
-
Alcohol Dehydrogenase (ADH): Oxidizes 1,4-BD-d4 to the transient intermediate 4-hydroxybutyraldehyde-d4.
-
Aldehyde Dehydrogenase (ALDH): Rapidly oxidizes the intermediate into the active metabolite, GHB-d4[3].
Fig 1: In vivo metabolic conversion pathway of 1,4-BD-d4 to GHB-d4 via ADH and ALDH enzymes.
Quantitative Pharmacokinetic Data Summary
The conversion of 1,4-BD to GHB exhibits nonlinear, concentration-dependent pharmacokinetics[1]. The table below summarizes the established in vivo PK parameters (extrapolated from 25 mg/kg oral dosing in human and mammalian models), which serve as the baseline expectations for the d4-labeled equivalents[4].
| Pharmacokinetic Parameter | 1,4-Butanediol-d4 (Prodrug) | GHB-d4 (Active Metabolite) |
| Time to Max Concentration (T | 24.0 ± 12.0 min | 39.4 ± 11.2 min |
| Elimination Half-Life (T | 39.3 ± 11.0 min | 32.3 ± 6.6 min |
| Max Concentration (C | Dose-dependent | 45.6 ± 19.7 mg/L |
| Absorption / Conversion Profile | Rapid, first-order with lag-time | Complete bioactivation |
Self-Validating Experimental Protocol
To ensure rigorous scientific trustworthiness, this protocol is designed as a self-validating system . It incorporates a negative control arm utilizing Fomepizole (4-MP), a potent competitive inhibitor of ADH[3]. If the analytical run is valid, the Fomepizole arm must show a near-complete suppression of GHB-d4 formation. This proves that the detected GHB-d4 in the experimental arm is exclusively derived from the ADH-mediated conversion of 1,4-BD-d4, ruling out analytical cross-talk or alternative metabolic pathways.
Step 1: Cohort Stratification and Pre-treatment
-
Action: Divide the mammalian model (e.g., Sprague-Dawley rats) into two cohorts. Fast all subjects for 12 hours prior to dosing.
-
Cohort A (Experimental): Intravenous (IV) saline vehicle.
-
Cohort B (Validation Control): IV Fomepizole (15 mg/kg) administered 30 minutes prior to prodrug dosing.
-
-
Causality & Rationale: Fasting eliminates variability in gastric emptying, ensuring consistent absorption kinetics[1]. Fomepizole pretreatment establishes the self-validating ADH-blockade[3].
Step 2: Dosing of 1,4-BD-d4
-
Action: Administer 1,4-BD-d4 (e.g., 25 mg/kg) via oral gavage to both cohorts.
-
Causality & Rationale: Oral administration mimics the primary route of exposure in human dependence and toxicology cases, allowing for the assessment of first-pass metabolism and pre-systemic conversion[4].
Step 3: Serial Blood Sampling and Enzyme Quenching
-
Action: Collect 200 µL blood samples via jugular vein cannulation at 0, 5, 15, 30, 45, 60, 90, 120, and 240 minutes. Immediately transfer blood into pre-chilled tubes containing Sodium Fluoride (NaF) and Potassium Oxalate. Centrifuge at 4°C to isolate plasma, then immediately perform protein precipitation using cold acetonitrile (1:3 ratio).
-
Causality & Rationale: 1,4-BD to GHB conversion is highly aggressive. NaF inhibits enolase/esterase activity, but immediate thermal quenching (4°C) and protein precipitation are strictly required to denature residual ADH/ALDH enzymes. Failure to do so results in ex vivo conversion in the collection tube, artificially inflating GHB-d4 data[1].
Step 4: LC-MS/MS Quantification
-
Action: Spike the precipitated plasma supernatant with GHB-d6 (Internal Standard). Analyze via LC-MS/MS in Selected Reaction Monitoring (SRM) mode, filtering specifically for the +4 Da precursor/product ion transitions of 1,4-BD-d4 and GHB-d4.
-
Causality & Rationale: The addition of GHB-d6 (a +6 Da isotope) corrects for matrix effects and extraction recovery variations. SRM mode ensures that endogenous GHB (+0 Da) does not interfere with the quantification of the converted GHB-d4[2].
Fig 2: Self-validating experimental workflow for 1,4-BD-d4 pharmacokinetic quantification.
References
-
Title: Pharmacokinetics of 1,4-Butanediol in Rats: Bioactivation to γ-Hydroxybutyric Acid, Interaction with Ethanol, and Oral Bioavailability Source: PubMed Central (PMC) URL:[Link]
-
Title: Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole Source: PubMed Central (PMC) URL:[Link]
-
Title: Clinical pharmacology of 1,4-butanediol and gamma-hydroxybutyrate after oral 1,4-butanediol administration to healthy volunteers Source: PubMed URL:[Link]
-
Title: In vivo conversion of gamma-aminobutyric acid and 1,4-butanediol to gamma-hydroxybutyric acid in rat brain. Studies using stable isotopes Source: PubMed URL:[Link]
Sources
- 1. Pharmacokinetics of 1,4-Butanediol in Rats: Bioactivation to γ-Hydroxybutyric Acid, Interaction with Ethanol, and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo conversion of gamma-aminobutyric acid and 1,4-butanediol to gamma-hydroxybutyric acid in rat brain. Studies using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of 1,4-butanediol and gamma-hydroxybutyrate after oral 1,4-butanediol administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing isotopic exchange of 1,4-Butanediol-d4 during sample prep
Welcome to the Technical Support Center for LC-MS/MS and GC-MS sample preparation. This guide provides authoritative, causality-driven troubleshooting for researchers and drug development professionals experiencing isotopic exchange (H/D exchange) when using 1,4-Butanediol-d4 (BDO-d4) as an internal standard.
Unlike simple hydroxyl (O-D) exchange—which occurs instantly in aqueous matrices and is analytically irrelevant—the loss of deuterium from the carbon backbone (C-D exchange) fundamentally compromises quantitative accuracy. Below, we dissect the chemical and biological mechanisms driving this phenomenon and provide self-validating protocols to secure your analytical pipeline.
Section 1: Diagnostic FAQs & Troubleshooting
Q1: My BDO-d4 internal standard signal is dropping over time in biological matrices, and I see a corresponding increase in the unlabeled BDO (or BDO-d3) channel. What is causing this?
The Causality: This is the classic signature of isotopic scrambling driven by enzymatic activity, not spontaneous chemical exchange. In whole blood, serum, or unquenched plasma, Alcohol Dehydrogenase (ADH) remains active. ADH recognizes BDO-1,1,4,4-d4 as a substrate and oxidizes the alpha-carbon, removing a deuterium atom to form 4-hydroxybutanal-d3.
Because this enzymatic reaction exists in equilibrium within the matrix, the aldehyde can be reduced back to a diol. However, during reduction, a hydrogen atom from the solvent/NADH pool is incorporated instead of a deuterium. This converts your BDO-d4 into BDO-d3 or BDO-d2, artificially lowering your internal standard signal and causing an overestimation of the target analyte. As noted in foundational guidelines for , failing to account for matrix-induced exchange is a primary cause of quantitative failure.
Fig 1: ADH-mediated oxidation and tautomerization leading to isotopic scrambling in BDO-d4.
Q2: I am using the Schotten-Baumann derivatization method to improve LC-MS/MS sensitivity. Could this chemical process be causing my isotopic exchange?
The Causality: Yes. Aliphatic C-D bonds are typically highly stable. However, the utilizes extreme basic conditions (e.g., 4M NaOH) alongside benzoyl chloride to form dibenzoate esters. Once BDO-d4 is esterified, the strongly electron-withdrawing benzoyl groups increase the acidity of the adjacent alpha-deuteriums. Prolonged exposure to 4M NaOH at room temperature allows base-catalyzed enolization to occur, stripping the deuterium and replacing it with hydrogen from the aqueous buffer.
Q3: If matrix quenching and strict derivatization timing fail to resolve the issue, what is the ultimate failsafe?
The Causality: Switch your labeling topology. 1,4-Butanediol-1,1,4,4-d4 places the heavy isotopes directly at the sites of enzymatic oxidation and esterification. By switching to 1,4-Butanediol-2,2,3,3-d4 , the deuteriums are relocated to the beta carbons, structurally shielding them from both ADH oxidation and base-catalyzed alpha-deprotonation. Alternatively, utilizing a 13C-labeled standard completely bypasses the inherent to complex sample matrices.
Section 2: Quantitative Data on BDO-d4 Stability
To illustrate the severity of these mechanisms, the following table summarizes the quantitative impact of various sample preparation conditions on the isotopic purity and recovery of BDO-d4.
Table 1: Quantitative Impact of Sample Preparation Conditions on BDO-d4 Isotopic Purity
| Sample Preparation Condition | Incubation Time | BDO-d4 Recovery (%) | Apparent Isotopic Scrambling (d3/d2) | Root Cause of Exchange |
| Active Plasma + IS (No Quench) | 30 mins | < 60% | High (>30%) | ADH-mediated oxidation & reduction |
| Denatured Plasma + IS | 30 mins | > 95% | None (<1%) | Enzymes successfully deactivated |
| 4M NaOH Derivatization | 5 mins | > 90% | Low (<2%) | Controlled pH exposure |
| 4M NaOH Derivatization | 60 mins | < 70% | High (>25%) | Base-catalyzed enolization of ester |
Section 3: Self-Validating Experimental Protocol
To prevent both enzymatic and chemical H/D exchange, your sample preparation must act as a self-validating system where every step actively protects the internal standard.
Objective: Extract and derivatize 1,4-butanediol from plasma/serum while locking the isotopic integrity of the BDO-d4 internal standard.
Step 1: Immediate Matrix Denaturation (The Biological Failsafe)
-
Aliquot 50 µL of raw plasma/serum into a pre-chilled 2 mL Eppendorf tube.
-
Causality Check: Do not add the BDO-d4 internal standard yet. Introducing the IS into active matrix initiates immediate ADH-mediated scrambling.
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex immediately for 10 seconds to precipitate proteins.
Step 2: Safe Internal Standard Addition
-
Add 50 µL of the BDO-d4 Internal Standard working solution (e.g., 500 µg/L in water).
-
Validation: By adding the IS strictly after the crash solvent has denatured the matrix, the enzymatic oxidation pathway is completely blocked, ensuring 100% biological isotopic stability.
Step 3: Time-Controlled Schotten-Baumann Derivatization
-
Add 100 µL of 4 M NaOH and 50 µL of benzoyl chloride.
-
Vortex vigorously and incubate at room temperature for exactly 5 minutes .
-
Causality Check: Benzoyl chloride reacts rapidly with hydroxyl groups. The 5-minute limit is the critical threshold; exceeding it subjects the newly formed ester to base-catalyzed deprotonation and chemical H/D exchange.
Step 4: Reaction Quenching (The Chemical Failsafe)
-
Add 50 µL of 10% glycine solution. Vortex and incubate for 3 minutes.
-
Validation: Glycine acts as a dual-purpose failsafe. It rapidly consumes any unreacted benzoyl chloride and neutralizes the extreme pH of the NaOH, permanently locking the isotopic integrity of the BDO-d4 dibenzoate ester prior to extraction.
Step 5: Extraction & Reconstitution
-
Add 1 mL of pentane, vortex for 20 seconds, and centrifuge at 10,000 x g for 5 min.
-
Transfer the organic layer, evaporate under nitrogen at 50°C, and reconstitute in 400 µL of ACN/Water for LC-MS/MS analysis.
Fig 2: Failsafe sample preparation workflow preventing enzymatic and base-catalyzed H/D exchange.
References
Technical Support Center: Ensuring Complete Derivatization of 1,4-Butanediol-d4
Welcome to the Technical Support Center for the derivatization of 1,4-Butanediol-d4 (1,4-BD-d4). As a critical deuterated internal standard used in the quantification of 1,4-butanediol—a highly polar solvent and known precursor to the illicit drug gamma-hydroxybutyrate (GHB)—1,4-BD-d4 requires meticulous sample preparation[1]. Because 1,4-butanediol is highly polar and non-volatile, gas chromatography-mass spectrometry (GC-MS) analysis mandates derivatization to improve chromatographic retention, peak shape, and ionization efficiency[2].
This guide provides a mechanistic understanding, self-validating protocols, and targeted troubleshooting to ensure 100% conversion of your analyte to the di-TMS derivative.
The Mechanistic "Why": Causality in Silylation
In its native state, 1,4-BD-d4 contains two terminal hydroxyl (-OH) groups. If injected directly into a GC-MS, these active hydrogens interact with the silanol groups on the stationary phase of the column, causing severe peak tailing, irreversible adsorption, and thermal degradation.
Silylation resolves this by replacing the active hydrogens with trimethylsilyl (TMS) groups via an SN2-type nucleophilic attack[3]. The oxygen atom of the hydroxyl group attacks the silicon atom of the silylating agent (e.g., BSTFA), displacing the leaving group.
The Analytical Risk: If the reaction is incomplete, the sample will contain a mixture of mono-TMS and di-TMS derivatives. This splits the signal of the internal standard, introduces isotopic scrambling effects, and completely invalidates the quantitative accuracy of the assay by creating multiple peaks for a single compound[4].
Self-Validating Experimental Protocol: Di-TMS Derivatization
To guarantee complete derivatization, we employ a robust silylation methodology using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS).
Step-by-Step Methodology:
-
Anhydrous Preparation: Transfer 1-5 mg of the 1,4-BD-d4 standard (or dried biological extract) into a silanized, clean glass reaction vial. Evaporate the sample to absolute dryness under a gentle stream of ultra-pure nitrogen[3].
-
Solvent Addition: Add 50 µL of anhydrous pyridine.
-
Causality: Pyridine acts as an excellent solvent for polar diols and serves as an acid scavenger, neutralizing the acidic byproducts of the silylation reaction that could otherwise drive the equilibrium backward.
-
-
Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS.
-
Causality: While BSTFA is a strong silylating agent, the addition of 1% TMCS acts as a catalyst, significantly increasing the reaction kinetics for the second hydroxyl group, ensuring complete conversion to the di-TMS state[4].
-
-
Thermal Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes.
-
Self-Validation & Analysis: Cool the vial to room temperature. Inject 1 µL into the GC-MS.
-
Validation Check: Extract the ion chromatograms for the expected mass of the mono-TMS and di-TMS derivatives. The complete absence of the mono-TMS peak validates that the protocol was successful.
-
Troubleshooting Guides & FAQs
Q: Why am I seeing two distinct peaks for 1,4-BD-d4 in my chromatogram? A: This is the hallmark of incomplete derivatization. You are observing both the mono-TMS (partially derivatized) and di-TMS (fully derivatized) forms. This artifact formation leads to multiple peaks for the same compound, confounding quantitative analysis[4]. To resolve this, ensure you are using a catalyst (1% TMCS) and verify that your incubation temperature (70°C) and time (30 min) are sufficient to overcome any kinetic barriers.
Q: My derivatization failed completely, and the chromatogram is dominated by massive, unexpected peaks. What happened? A: You are likely seeing siloxane artifacts due to moisture contamination. Silylating agents like BSTFA are highly susceptible to hydrolysis[3]. If even trace amounts of water are present in your sample, solvent, or glassware, the water will act as a nucleophile, preferentially consuming the BSTFA to form volatile siloxanes. Solution: Ensure strict anhydrous conditions. Bake your glassware, use fresh anhydrous pyridine, and dry your samples completely under nitrogen before adding reagents.
Q: Can I analyze 1,4-BD-d4 without GC-MS to avoid silylation issues? A: Yes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an alternative. However, because 1,4-BD-d4 has a low molecular weight and poor ionization efficiency in electrospray ionization (ESI), it still requires derivatization. For LC-MS/MS, a Schotten-Baumann derivatization using benzoyl chloride is highly effective. This increases the molecular mass and hydrophobicity, significantly lowering the background noise and improving the limit of detection[5].
Quantitative Data: Derivatization Reagent Comparison
The following table summarizes the performance of various derivatization strategies for 1,4-butanediol and its deuterated analogs.
| Derivatization Agent | Catalyst / Additive | Analytical Platform | Optimal Conditions | Di-Derivative Yield (%) | Mechanistic Notes |
| BSTFA | 1% TMCS | GC-MS | 70°C, 30 min | > 99% | Industry standard; TMCS ensures complete di-TMS conversion[4]. |
| MSTFA | None | GC-MS | 60°C, 20 min | ~ 95% | Produces the most volatile TMS derivatives; highly moisture sensitive. |
| Benzoyl Chloride | NaOH (pH > 9) | LC-MS/MS | Room Temp, 5 min | > 98% | Schotten-Baumann reaction; increases mass for ESI-MS detection[5]. |
| MTBSTFA | 1% TBDMCS | GC-MS | 80°C, 45 min | ~ 90% | Forms highly stable TBDMS derivatives; steric hindrance requires higher heat[1]. |
Diagnostic Workflow: Silylation Troubleshooting
Below is the logical troubleshooting pathway for resolving incomplete silylation in GC-MS workflows.
Logical troubleshooting pathway for incomplete 1,4-Butanediol-d4 silylation in GC-MS workflows.
References
-
Title: Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: mdpi.com URL: [Link]
-
Title: Analysis of Eight Glycols in Serum Using LC-ESI–MS-MS Source: oup.com URL: [Link]
-
Title: Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them Source: wordpress.com URL: [Link]
Sources
Validation & Comparative
Specificity and Selectivity in Analytical Quantification: A Comparative Guide to 1,4-Butanediol-d4
The accurate quantification of 1,4-Butanediol (1,4-BD)—whether for industrial quality control, toxicological screening, or monitoring its in vivo conversion to the neuroactive gamma-hydroxybutyrate (GHB)—presents a formidable analytical challenge. As a small, highly polar diol, 1,4-BD suffers from poor retention on standard reversed-phase liquid chromatography (RP-LC) columns and exhibits weak ionization efficiency in electrospray ionization (ESI) sources. Furthermore, biological matrices are replete with structural isomers (1,2-BD, 1,3-BD, and 2,3-BD) that threaten assay selectivity[1].
To achieve a self-validating, high-fidelity analytical method, the selection of an appropriate internal standard (IS) is not merely a procedural step; it is the mechanistic foundation of the assay. This guide objectively compares the performance of 1,4-Butanediol-d4 (1,4-BD-d4) against alternative standards, detailing the causality behind its superiority in specificity, selectivity, and matrix effect normalization.
The Mechanistic Advantage of 1,4-Butanediol-d4
In mass spectrometry-based metabolomics and toxicology, stable isotope dilution is the gold standard for absolute quantification[2]. However, not all isotopologues are created equal. The structural placement of the heavy isotopes dictates the chemical stability of the standard during aggressive sample preparation.
The "D4" vs. "D8" Conundrum: Isotopic Scrambling
A common misconception in assay development is that a fully deuterated standard (e.g., 1,4-BD-d8) provides the highest mass shift and therefore the best specificity. In reality, 1,4-BD-d8 contains labile deuterium atoms on its hydroxyl groups (-OD). When subjected to aqueous workups or basic derivatization conditions, these mobile deuterium atoms rapidly exchange with protic solvents (H₂O, MeOH), causing the standard to unpredictably revert to 1,4-BD-d6 or lower isotopologues[3].
1,4-BD-d4 (specifically deuterated on the carbon backbone, e.g., 1,1,2,2-d4 or 2,2,3,3-d4) eliminates this vulnerability. The carbon-deuterium (C-D) bonds are non-labile, ensuring that the critical +4 Da mass shift is preserved throughout aggressive derivatization protocols, guaranteeing absolute MS/MS specificity[1].
Comparative Performance Matrix
The following table summarizes the objective performance of various internal standardization strategies for 1,4-BD quantification:
| Standardization Strategy | Isotopic Stability | Chromatographic Selectivity | MS/MS Specificity | Matrix Effect Correction |
| 1,4-Butanediol-d4 | Excellent. Non-labile carbon-bound deuterium resists exchange. | Optimal. Exact co-elution with native 1,4-BD. | High. Stable +4 Da mass shift prevents isotopic overlap. | Absolute. Perfectly normalizes ESI suppression/enhancement[2]. |
| 1,4-Butanediol-d8 | Poor. Labile O-D bonds exchange in aqueous/basic workups[3]. | Optimal. Exact co-elution. | Variable. Mass shift degrades due to D-H exchange. | Absolute (only if intact). |
| Structural Analogs (e.g., 1,5-Pentanediol) | N/A | Suboptimal. Different retention times lead to differential matrix effects. | Moderate. Distinct m/z, but does not track analyte fragmentation. | Inadequate. Fails to correct for co-eluting matrix suppressors. |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To overcome the poor ionization and retention of native 1,4-BD, a Schotten-Baumann derivatization using benzoyl chloride is highly recommended[1]. This protocol transforms the polar diols into highly lipophilic dibenzoate esters.
Step-by-Step Methodology & Causality
Phase 1: Isotope Dilution & Matrix Normalization
-
Aliquoting & Spiking: Transfer 50 µL of biological matrix (serum/urine) into a microcentrifuge tube. Immediately spike with 50 µL of 1,4-BD-d4 internal standard (e.g., 500 mg/L)[1]. Causality: Introducing the stable isotopologue at step zero ensures that any subsequent volumetric losses, extraction inefficiencies, or derivatization variations are perfectly normalized.
Phase 2: Schotten-Baumann Derivatization 2. Alkalinization: Add 100 µL of 4 M NaOH[1]. Causality: The highly basic environment deprotonates the hydroxyl groups of 1,4-BD and 1,4-BD-d4, generating powerful alkoxide nucleophiles necessary for efficient acylation. 3. Acylation: Add 50 µL of benzoyl chloride and vortex vigorously. Incubate for 5 minutes at room temperature[1]. Causality: Benzoyl chloride converts the small diols into dibenzoate esters. This drastically increases molecular weight (m/z 299 for native, m/z 303 for d4) and lipophilicity, shifting the analytes out of the early-eluting matrix suppression zone in RP-LC and providing a strongly ionizable moiety for ESI. 4. Quenching: Add 50 µL of 10% glycine[1]. Causality: Glycine acts as a sacrificial amine, reacting with unreacted benzoyl chloride. This halts the reaction and prevents the highly reactive acylating agent from degrading the LC column stationary phase.
Phase 3: Selective Extraction & Analysis 5. Liquid-Liquid Extraction (LLE): Add 1 mL of pentane, vortex, and centrifuge. Isolate the organic supernatant[1]. Causality: Pentane selectively partitions the non-polar dibenzoate esters while leaving highly polar matrix interferents, salts, and the glycine-quenched byproducts in the aqueous phase. 6. Reconstitution: Evaporate the organic layer and reconstitute in the LC mobile phase prior to injection.
Self-validating LC-MS/MS sample preparation workflow using 1,4-BD-d4.
Isomer Discrimination & Selectivity Logic
Even with high-resolution chromatography, baseline separation of all butanediol isomers (1,2-BD, 1,3-BD, 1,4-BD, and 2,3-BD) is rarely absolute. For instance, 1,4-BD and 2,3-BD often exhibit partial co-elution. The final layer of assay selectivity relies on the specific fragmentation patterns (Multiple Reaction Monitoring, MRM) of the derivatized analytes[1].
While both 1,4-BD and 2,3-BD dibenzoates share the same precursor mass (m/z 298.9), their collision-induced dissociation yields distinct product ions. The transition 298.9 → 123.0 is highly specific to 1,4-BD, whereas 2,3-BD fragments exclusively to m/z 105.0. By monitoring the corresponding transition for the internal standard (302.9 → 127.0 ), the assay achieves absolute specificity and precise matrix effect correction[1].
Logical flow of MS/MS isomer discrimination and matrix effect normalization.
Conclusion
For the rigorous quantification of 1,4-Butanediol, 1,4-Butanediol-d4 is the unequivocally superior internal standard. Unlike D8 isotopologues, which suffer from isotopic scrambling during sample preparation, the carbon-bound deuteriums of D4 ensure absolute mass stability. When paired with a Schotten-Baumann derivatization and MRM filtering, 1,4-BD-d4 enables a highly selective, specific, and self-validating analytical system capable of navigating complex biological matrices without compromising quantitative integrity.
References
-
Imbert, L., Saussereau, E., & Lacroix, C. (2014). Analysis of Eight Glycols in Serum Using LC-ESI–MS-MS. Journal of Analytical Toxicology, 38(8), 525-532. URL:[Link]
-
Dal Canto, E., et al. (2007). Determination of GHB and its precursors (GBL and 1,4-BD) in dietary supplements through the synthesis of their isotopologues. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 617-624. URL:[Link]
-
Sysi-Aho, M., et al. (2007). Normalization method for metabolomics data using optimal selection of multiple internal standards. BMC Bioinformatics, 8:93. URL:[Link]
Sources
A Senior Application Scientist's Guide to Evaluating Method Robustness with 1,4-Butanediol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Precision, The Pursuit of Analytical Invincibility
In the exacting world of drug development and clinical research, the reliability of an analytical method is its most critical attribute. While precision and accuracy are foundational, a method's robustness —its capacity to remain unaffected by small, deliberate variations in its parameters—is what ensures its reliability during routine, day-to-day use.[1][2][3] This guide delves into the practical application of 1,4-Butanediol-d4, a deuterated stable isotope-labeled (SIL) internal standard, as a powerful tool to not only quantify 1,4-Butanediol (1,4-BD) but also to build and validate a truly robust analytical method.
1,4-Butanediol is a compound of significant industrial and toxicological interest. It is an industrial solvent, a precursor in the synthesis of other chemicals, and a recreational drug that the body rapidly metabolizes into gamma-hydroxybutyrate (GHB).[4][5] Consequently, its accurate measurement in complex biological matrices like blood and urine is paramount in forensic toxicology and clinical monitoring.[6] This guide will provide the experimental framework to demonstrate why a SIL internal standard like 1,4-Butanediol-d4 is the gold standard for achieving method robustness, far surpassing alternatives like structural analogs or external calibration.
The Lynchpin of Robustness: The Role of the Internal Standard
In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during the analytical process. The ideal IS is a chemical doppelgänger of the analyte, experiencing the same journey from sample preparation to detection.
This is where 1,4-Butanediol-d4 excels. As a deuterated analog, it shares nearly identical physicochemical properties with the native 1,4-BD. This ensures it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer's source.[1][7] This near-perfect mimicry allows it to effectively compensate for two major sources of analytical variability: matrix effects and inconsistent extraction recovery.[1][7][8]
Comparative Analysis: Why 1,4-Butanediol-d4 is the Superior Choice
The selection of an internal standard is a critical decision in method development. While alternatives exist, they come with significant compromises to method robustness.
| Feature | 1,4-Butanediol-d4 (SIL IS) | Structural Analog IS (e.g., 1,5-Pentanediol) | External Standard (No IS) |
| Chromatography | Co-elutes with 1,4-BD, ensuring it experiences the same matrix effects at the same time.[7] | Different retention time. May elute in a region of different ion suppression/enhancement. | Not applicable. |
| Ionization Efficiency | Nearly identical to 1,4-BD, providing accurate correction for matrix effects.[1] | Can be significantly different and more susceptible to matrix-induced variations. | No correction for matrix effects, leading to high potential for inaccurate results.[9] |
| Extraction Recovery | Tracks the recovery of 1,4-BD with high fidelity through the sample preparation process. | May have different solubility and extraction characteristics, leading to poor correction. | No correction for sample loss during preparation. |
| Accuracy & Precision | High. Effectively compensates for analytical variability, leading to reliable data.[7] | Moderate to Low. Potential for biased results if it does not mimic the analyte's behavior. | Low. Highly susceptible to variations in matrix and sample handling, leading to poor accuracy and precision. |
| Cost | Higher initial cost. | Lower initial cost. | Lowest cost. |
| Overall Robustness | Excellent. Provides the most reliable and defensible data. | Poor. The method is sensitive to variations in matrix and extraction efficiency. | Very Poor. Unsuitable for regulated bioanalysis due to lack of internal correction. |
Experimental Design: A Framework for Validating Robustness
To rigorously evaluate and demonstrate the robustness of a method utilizing 1,4-Butanediol-d4, a series of structured experiments must be performed. The following protocols are designed to be self-validating, providing clear quantitative measures of the method's performance.
Core Experiment 1: Quantifying and Mitigating Matrix Effects
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, phospholipids in plasma).[9][10] This experiment quantifies the effect and demonstrates the corrective power of 1,4-Butanediol-d4.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard of 1,4-BD and 1,4-Butanediol-d4 in a clean solvent (e.g., methanol/water).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) using the intended sample preparation method (e.g., protein precipitation). Spike the final, clean extract with the same concentrations of 1,4-BD and 1,4-Butanediol-d4 as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with 1,4-BD and 1,4-Butanediol-d4 before performing the sample preparation procedure.
-
-
Analysis: Analyze multiple replicates (n≥5) from each set by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Measures the raw impact of the matrix. An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement. MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized Matrix Factor (MF_norm): This is the critical measure of robustness. It demonstrates how well the IS corrects for the matrix effect. Ratio_A = (Analyte Peak Area in Set A) / (IS Peak Area in Set A) Ratio_B = (Analyte Peak Area in Set B) / (IS Peak Area in Set B) MF_norm = Ratio_B / Ratio_A
A successful result shows an MF_norm value very close to 1.0, even if the raw MF shows significant suppression or enhancement. This proves the method's trustworthiness.
-
Caption: Workflow for assessing matrix effects and recovery.
Core Experiment 2: Verifying Consistent Extraction Recovery
This experiment uses the same sample sets (B and C) to determine the efficiency of the sample preparation method and, more importantly, to demonstrate that the IS corrects for any variability in this process.
-
Data Source: Use the analytical results from Set B (Post-Extraction Spike) and Set C (Pre-Extraction Spike) from the previous experiment.
-
Calculations:
-
Recovery (RE): Measures the percentage of analyte recovered through the extraction process. RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
IS-Normalized Recovery: The key is to compare the analyte/IS ratios between the two sets. Ratio_B = (Analyte Peak Area in Set B) / (IS Peak Area in Set B) Ratio_C = (Analyte Peak Area in Set C) / (IS Peak Area in Set C)
Even if the calculated RE (%) is, for example, only 80% and varies between replicates, a robust method will show that Ratio_B and Ratio_C are nearly identical. This demonstrates that the 1,4-Butanediol-d4 perfectly tracks and corrects for any analyte loss during sample preparation.
-
Core Experiment 3: Deliberate Parameter Variation
This is the definitive "stress test" for the method, as outlined by regulatory bodies like the International Council for Harmonisation (ICH).[1]
-
Identify Critical Parameters: Select key LC-MS/MS parameters that could potentially vary in routine use.
-
Mobile Phase pH (e.g., nominal ± 0.2 units)
-
Column Temperature (e.g., nominal ± 5°C)
-
Flow Rate (e.g., nominal ± 10%)
-
Mobile Phase Composition (e.g., initial %B ± 2%)
-
-
Prepare and Analyze Samples: Prepare a set of mid-concentration Quality Control (QC) samples. Analyze them (n≥3) under the nominal conditions and then under each of the deliberately varied conditions.
-
Evaluate Results: For each condition, calculate the mean concentration of the QCs using the calibration curve generated under nominal conditions. Calculate the percent deviation from the nominal concentration.
| Parameter Varied | Variation | Mean Calculated Conc. (µg/mL) | % Deviation from Nominal | Analyte/IS Ratio %RSD |
| Nominal | -- | 100.5 | -- | 1.8% |
| Column Temp. | +5°C | 101.2 | +0.7% | 2.1% |
| -5°C | 99.8 | -0.7% | 2.3% | |
| Flow Rate | +10% | 98.9 | -1.6% | 2.5% |
| -10% | 102.1 | +1.6% | 2.4% | |
| Mobile Phase pH | +0.2 | 100.9 | +0.4% | 1.9% |
| -0.2 | 101.5 | +1.0% | 2.0% |
The data clearly shows that despite intentional variations that may shift retention times or alter peak shapes, the final calculated concentration remains well within acceptable limits (typically ±15%). This stability is directly attributable to the consistent analyte/IS peak area ratio, which is the cornerstone of a robust method.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scienceopen.com [scienceopen.com]
- 5. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 6. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [discover.restek.com]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. eijppr.com [eijppr.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
Decoding the 1,4-Butanediol-d4 Certificate of Analysis: A Comparative Guide for Analytical Workflows
1,4-Butanediol (1,4-BDO) is a ubiquitous industrial solvent and a potent prodrug for gamma-hydroxybutyrate (GHB). In clinical toxicology, forensic analysis, and pharmacokinetic drug development, the precise quantification of 1,4-BDO in complex biological matrices (e.g., serum, urine) is a critical regulatory requirement[1].
To achieve high-fidelity quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), researchers must utilize a Stable Isotope-Labeled Internal Standard (SIL-IS). While various deuterated analogs exist, 1,4-Butanediol-d4 (1,4-BDO-d4) has emerged as the industry gold standard.
This guide deconstructs the 1,4-BDO-d4 Certificate of Analysis (CoA), objectively compares its performance against alternative internal standards (such as d8 and d6 variants), and provides a self-validating experimental protocol for its application.
Deconstructing the Certificate of Analysis (CoA)
A CoA for a stable isotope is not merely a quality control receipt; it is the mathematical foundation for assay calibration. For 1,4-BDO-d4, scientists must scrutinize two critical metrics:
-
Chemical Purity (GC-FID / LC-MS): Typically required to be >98%. High chemical purity ensures that no residual synthetic precursors suppress the ionization of the native analyte in the mass spectrometer source.
-
Isotopic Purity (Atom % D): This is the most critical metric for an internal standard. A high-quality 1,4-BDO-d4 standard will report an isotopic enrichment of >99% D.
-
The Causality: If the isotopic purity is low, the standard contains a statistically significant fraction of unlabelled (d0) molecules. Spiking this IS into a sample will directly contribute to the native 1,4-BDO signal, causing a false-positive bias and artificially raising the Lower Limit of Quantification (LLOQ).
-
Comparative Analysis: 1,4-BDO-d4 vs. Alternative Internal Standards
When designing a mass spectrometry assay, researchers often debate between using 1,4-BDO-d4, 1,4-BDO-d8, or non-deuterated structural analogs. The table below synthesizes the quantitative and mechanistic differences.
Performance Comparison Table
| Internal Standard | Mass Shift (Da) | Isotopic Exchange Risk | Co-elution with Native | Suitability for LC-MS/MS |
| 1,4-BDO-d4 | +4 | None (Carbon-bound D) | Yes | Optimal. +4 Da perfectly bypasses the M+2/M+3 natural isotopic envelope. |
| 1,4-BDO-d8 | +8 (Initial) | High (O-D exchange) | Yes | Sub-optimal. Hydroxyl deuteriums exchange with solvent, reverting to d6. |
| 1,4-BDO-d6 | +6 | None (Carbon-bound D) | Yes | Excellent. Highly stable, but often incurs higher synthesis costs than d4. |
| 1,5-Pentanediol | N/A | None | No (RT shift) | Poor. Fails to correct for localized matrix-induced ion suppression. |
The Mechanistic Flaw of 1,4-BDO-d8
While a larger mass shift (+8 Da) might seem advantageous, 1,4-BDO-d8 contains two deuteriums on its highly labile hydroxyl groups (-OD). Experimental data demonstrates that during standard aqueous work-up procedures or when exposed to protic LC mobile phases (like H2O or MeOH), 1,4-BDO-d8 undergoes rapid isotopic exchange with hydrogen, spontaneously reverting to 1,4-butanediol-d6[2]. This unpredictable reverse-exchange compromises the Multiple Reaction Monitoring (MRM) transitions.
Conversely, 1,4-BDO-d4 (specifically 1,1,4,4-d4 or 2,2,3,3-d4) locks the deuterium atoms onto the carbon backbone. Carbon-bound deuteriums are covalently stable and do not exchange with protic solvents, ensuring a consistent +4 Da mass shift throughout the entire analytical workflow[1].
Experimental Protocol: Quantitative LC-MS/MS Assay
Because 1,4-BDO is a low-molecular-weight, highly polar aliphatic diol, it suffers from poor retention on reversed-phase columns and weak ionization in Electrospray Ionization (ESI). To circumvent this, the following protocol utilizes a Schotten-Baumann derivatization [1].
Materials & Reagents
-
Biological Matrix (e.g., Serum)
-
1,4-BDO-d4 Internal Standard (Verified >99% Atom % D)
-
4M Sodium Hydroxide (NaOH)
-
Benzoyl Chloride (Derivatizing agent)
-
10% Glycine solution (Quenching agent)
-
Pentane (Extraction solvent)
Step-by-Step Methodology & Causality
-
IS Spiking: To 50 µL of serum, add 50 µL of 1,4-BDO-d4 working solution (500 mg/L in water)[1].
-
Causality: Adding the IS at the very first step ensures that any subsequent volumetric losses, extraction inefficiencies, or matrix effects are perfectly normalized by the Native/IS area ratio.
-
-
Alkalization: Add 100 µL of 4M NaOH to the sample[1].
-
Causality: The Schotten-Baumann reaction requires a strongly alkaline environment to neutralize the hydrochloric acid (HCl) byproduct generated during derivatization, driving the reaction to completion.
-
-
Derivatization: Add 50 µL of benzoyl chloride, vortex immediately, and incubate for 5 minutes at room temperature[1].
-
Causality: Benzoyl chloride converts the polar hydroxyl groups of 1,4-BDO into hydrophobic dibenzoate esters. This drastically increases the molecule's hydrophobicity (enabling strong retention on C18 columns) and adds a readily ionizable aromatic moiety, enhancing ESI+ sensitivity.
-
-
Quenching: Add 50 µL of 10% glycine[1].
-
Causality: Glycine reacts with any unreacted benzoyl chloride. This prevents the active reagent from degrading the analytical LC column and suppresses background chemical noise in the mass spectrometer.
-
-
Liquid-Liquid Extraction (LLE): Extract the mixture with 1 mL of pentane. Evaporate the organic supernatant and reconstitute in the LC mobile phase[1].
-
Causality: Pentane selectively partitions the newly formed hydrophobic 1,4-BDO-dibenzoate away from highly polar serum proteins and endogenous salts, yielding a pristine injection plug.
-
-
Self-Validating System Check: During LC-MS/MS acquisition, monitor the absolute peak area of the 1,4-BDO-d4 IS across all sample injections.
-
Validation Rule: An IS area variance of <15% across the batch confirms the absence of localized matrix effects, validating the structural integrity of the extraction.
-
Workflow Visualization
The following diagram illustrates the logical flow of the assay, highlighting exactly where the metrics from the 1,4-BDO-d4 CoA validate the physical steps of the experiment.
Caption: Workflow for 1,4-Butanediol quantification, highlighting where CoA metrics validate assay integrity.
Conclusion
For analytical scientists and drug development professionals, the 1,4-Butanediol-d4 Certificate of Analysis is the first line of defense against assay failure. By choosing a d4 isotopologue over a d8 variant, researchers eliminate the risk of protic deuterium exchange[2]. When combined with a robust derivatization protocol[1], 1,4-BDO-d4 provides a highly stable, self-validating framework capable of achieving trace-level quantification in the most complex biological matrices.
References
- Source: Oxford Academic (Journal of Analytical Toxicology)
- Determination of GHB and its precursors (GBL and 1,4-BD)
Sources
Analytical Convergence: A Comprehensive Comparison of GC-MS and LC-MS Methodologies for 1,4-Butanediol-d4 Quantification
As a Senior Application Scientist, selecting the optimal analytical platform for small, polar molecules requires balancing throughput, sensitivity, and physicochemical realities. 1,4-Butanediol (1,4-BD) is a short-chain diol widely monitored due to its dual role as an industrial solvent and a potent prodrug/precursor to γ -hydroxybutyrate (GHB)[1].
To achieve absolute quantification in complex biological or beverage matrices, 1,4-Butanediol-d4 (1,4-BD-d4) is employed as the gold-standard stable isotope-labeled internal standard (SIL-IS)[2]. Because 1,4-BD-d4 shares the exact chemical properties of the target analyte—co-eluting chromatographically and experiencing identical matrix effects—it creates a self-validating quantitative system. However, the high polarity, water miscibility, and high boiling point (235 °C) of this compound present unique challenges that force a divergence in sample preparation depending on whether Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized[3].
The GC-MS Approach: Overcoming Volatility Limits via Derivatization
Mechanistic Causality
Direct injection of 1,4-BD-d4 into a GC system is fundamentally flawed. The two terminal hydroxyl groups engage in strong hydrogen bonding with the silanol groups of the GC column's stationary phase, resulting in severe peak tailing, poor resolution, and thermal degradation[4]. To bypass this, we must alter the molecule's structure.
Derivatization via silylation—specifically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)—replaces the active hydrogens with trimethylsilyl (TMS) groups. This reaction converts the polar diol into a highly volatile, thermally stable di-TMS ether, dropping the boiling point and ensuring sharp, Gaussian peak shapes[5].
Self-Validating GC-MS Protocol
This protocol incorporates built-in validation by monitoring the derivatization efficiency of the SIL-IS.
-
Sample Aliquoting & Spiking: Transfer 100 µL of the biological sample (e.g., serum or urine) into a glass reaction vial. Spike with 50 µL of 1,4-BD-d4 working solution (target concentration: 10 µg/mL)[5].
-
Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes to extract the diol from the aqueous matrix, leaving salts and proteins behind. Centrifuge at 4000 RPM for 10 minutes to achieve phase separation.
-
Solvent Evaporation: Transfer the organic supernatant to a clean vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C. Crucial Step: Ensure complete moisture removal, as water rapidly quenches silylation reagents.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine (acting as an acid scavenger). Seal the vial and incubate at 70 °C for 30 minutes[5].
-
GC-MS Analysis: Inject 1 µL into the GC-MS (e.g., DB-5MS column, 30 m × 0.25 mm × 0.25 µm). Operate in Electron Ionization (EI) mode.
-
System Validation: Monitor the specific Selected Ion Monitoring (SIM) ions for the di-TMS derivative. The presence of the fully derivatized 1,4-BD-d4 peak validates that the sample was completely dry and the reagent was active.
GC-MS workflow for 1,4-Butanediol-d4 requiring extraction and silylation.
The LC-MS/MS Approach: High-Throughput Direct Analysis
Mechanistic Causality
Unlike GC-MS, LC-MS/MS bypasses the need for volatility. Using Electrospray Ionization in positive mode (ESI+), 1,4-BD-d4 readily accepts a proton to form the [M+H]+ precursor ion at m/z 95.1[6].
The primary analytical challenge here is ion suppression . Because 1,4-BD is highly polar, it elutes very early on standard reversed-phase (C18) columns, co-eluting with endogenous salts and unretained matrix components. To establish a trustworthy assay, the exact co-elution of 1,4-BD-d4 is mandatory. Whatever matrix suppression affects the endogenous 1,4-BD will equally suppress the 1,4-BD-d4 signal, allowing the ratio of their peak areas to remain perfectly accurate[6]. Furthermore, careful optimization of the declustering potential is required to prevent unwanted in-source collision-induced dissociation (CID) of the fragile diol before it reaches the first quadrupole[6].
Self-Validating LC-MS/MS Protocol
This dilute-and-shoot method minimizes sample loss and relies on the SIL-IS to validate matrix recovery.
-
Dilution & Spiking: To 50 µL of sample, add 950 µL of an aqueous internal standard solution containing 1,4-BD-d4 (1:20 dilution). This massive dilution drastically reduces matrix effects[7].
-
Filtration / Centrifugation: Centrifuge the diluted sample at 14,000 RPM for 10 minutes at 4 °C to pellet any precipitated proteins. Transfer the supernatant to an autosampler vial.
-
UHPLC Separation: Inject 5 µL onto a high-retention polar column (e.g., modified C18 or HILIC) using a mobile phase of 0.1% formic acid in water and methanol[8].
-
Tandem MS Detection (MRM): Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For 1,4-BD, the primary transition is m/z 91.1 → 73.1 (loss of H2O ). For 1,4-BD-d4, the transition is m/z 95.1 → 77.1[6].
-
System Validation: The absolute peak area of the 1,4-BD-d4 transition (m/z 95.1 → 77.1) is continuously tracked across all injections. A drop in the IS area of more than 30% compared to solvent blanks flags a severe matrix effect, invalidating that specific sample run.
LC-MS/MS dilute-and-shoot workflow for rapid 1,4-Butanediol-d4 quantification.
Comparative Data & Performance Metrics
To objectively evaluate both platforms, the following table synthesizes the operational and performance data for 1,4-BD and 1,4-BD-d4 quantification based on established forensic and clinical methodologies[6][7][8].
| Parameter | GC-EI-MS (Derivatized) | UHPLC-ESI-MS/MS |
| Sample Preparation | Extensive (LLE + Evaporation + 30 min incubation) | Minimal (1:20 Dilute-and-Shoot or PPT) |
| Total Prep Time | ~60 - 90 minutes | < 15 minutes |
| Chromatographic Run Time | 15 - 25 minutes | 3 - 5 minutes |
| Derivatization Required? | Yes (BSTFA/TMCS or MTBSTFA) | No |
| Ionization Mode | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI+) |
| Primary IS Transition / Ion | m/z 237 (Target SIM for di-TMS) | m/z 95.1 → 77.1 (MRM) |
| Limit of Detection (LOD) | ~1.0 - 2.0 µg/mL | ~0.2 - 0.5 µg/mL |
| Matrix Effect Susceptibility | Low (Analytes are extracted and separated) | High (Requires SIL-IS correction) |
Expert Recommendation
If your laboratory is processing high volumes of clinical or forensic samples (e.g., suspected GHB/1,4-BD intoxication), LC-MS/MS is the definitively superior choice . The ability to bypass derivatization reduces sample preparation artifacts, and the rapid 5-minute cycle time drastically increases throughput[8].
Conversely, GC-MS remains a highly robust alternative for laboratories lacking LC-MS infrastructure or those conducting broad, untargeted toxicological screening where derivatization is already a standard operating procedure for a wide panel of drugs[4].
Sources
- 1. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Dibromobutane-1,1,4,4-D4 Deuterated Reagent [benchchem.com]
- 3. ez.restek.com [ez.restek.com]
- 4. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples | MDPI [mdpi.com]
- 5. comum.rcaap.pt [comum.rcaap.pt]
- 6. Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [discover.restek.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Butanediol-2,2,3,3-d4
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 1,4-Butanediol-2,2,3,3-d4. As researchers and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we use. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and regulatory compliance are built into your laboratory's workflow. The fundamental principle guiding the disposal of this deuterated compound is that it must be managed according to the toxicological and regulatory profile of its non-deuterated analogue, 1,4-Butanediol, and treated as a hazardous waste.
Hazard Identification and Chemical Profile
From a regulatory and safety perspective, the substitution of hydrogen with deuterium does not alter the fundamental chemical hazards of the molecule.[1] 1,4-Butanediol is classified as harmful if swallowed and may cause central nervous system depression, including drowsiness and dizziness.[2][3][4][5] In the body, it is metabolized to gamma-hydroxybutyrate (GHB), a Schedule I depressant, which accounts for its significant neurotoxic effects.[2][6][7] Therefore, all waste containing 1,4-Butanediol-2,2,3,3-d4 must be handled with the same precautions as its parent compound.
For quick reference, the key properties and hazards are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 1,4-Butanediol-2,2,3,3-d4 | [4][8] |
| Synonyms | 1,4-Butane-2,2,3,3-d4-diol, Tetramethylene-d4 glycol | [4][8] |
| CAS Number (Labeled) | 38274-25-8 | [4][8] |
| Molecular Formula | HOCH₂(CD₂)₂CH₂OH | [4][8] |
| Molecular Weight | 94.15 g/mol | [4] |
| Appearance | Colorless, viscous liquid | [6][9] |
| Key Hazard Statements | H302: Harmful if swallowedH336: May cause drowsiness or dizziness | [3][4][10] |
| Disposal Classification | Hazardous Waste | [3][5] |
Pre-Disposal Safety and Waste Characterization
Before initiating any disposal procedure, it is imperative to establish a safe operating environment and correctly characterize the waste stream. This is not merely a best practice; it is a regulatory requirement.
Personal Protective Equipment (PPE)
The first line of defense is always appropriate PPE. When handling any waste containing 1,4-Butanediol-2,2,3,3-d4, the following must be worn:
-
Eye Protection: Chemical splash goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat. Ensure contaminated clothing is removed and laundered before reuse.[12]
Waste Characterization: The Generator's Responsibility
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the entity that generates a waste is legally responsible for determining if it is hazardous from "cradle to grave."[13][14] For 1,4-Butanediol-2,2,3,3-d4, the determination is straightforward: due to its acute oral toxicity and potential for CNS depression, it must be managed as a characteristic hazardous waste.[15] Under no circumstances should this chemical or its waste be discharged into a sanitary sewer or drain. [3][11][16]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe disposal of 1,4-Butanediol-2,2,3,3-d4 waste. The causality behind strict segregation lies in preventing unintended chemical reactions within waste containers and ensuring the waste stream is compatible with the final disposal method, which is typically high-temperature incineration.[17]
Step 1: Segregate the Waste Stream
-
Collect all waste containing 1,4-Butanediol-2,2,3,3-d4 in a dedicated hazardous waste container.
-
This waste should be classified as non-halogenated organic solvent waste .
-
Crucially, do not mix this waste with other waste streams , such as halogenated solvents, strong oxidizers, acids, or aqueous waste.[1][18] Mixing can create dangerous reactions or complicate the disposal process, leading to increased costs and regulatory risk.
Step 2: Use Appropriate and Compatible Containers
-
Select a container made of a material compatible with 1,4-Butanediol (e.g., glass or high-density polyethylene).
-
The container must have a secure, leak-proof screw cap.
-
Ensure the container is in good condition, free from cracks or defects. Keep the container closed at all times except when adding waste.[11]
Step 3: Label the Container Accurately
-
Proper labeling is a critical compliance point. The label must be affixed to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "1,4-Butanediol-2,2,3,3-d4" .
-
A complete list of all other chemical constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic").
-
Step 4: Store Waste in a Designated Area
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1]
-
This area must be at or near the point of generation, under the control of the laboratory personnel.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
It should be located in a well-ventilated area, away from heat, sparks, or open flames.[11]
Step 5: Arrange for Final Disposal
-
Once the waste container is full, or if you are approaching the time limit for accumulation set by your institution, contact your organization's Environmental Health & Safety (EHS) department.
-
EHS will arrange for the pickup and transport of the waste by a licensed hazardous waste disposal vendor.[13][17] Never attempt to transport or dispose of the waste yourself.
Spill and Emergency Procedures
Minor Spills (Contained within the lab)
-
Ensure adequate ventilation and restrict access to the area.[2]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth.[11][16]
-
Carefully collect the absorbent material and contaminated debris into a sealable, properly labeled container for disposal as hazardous waste.[11]
-
Clean the spill area with soap and water.
Major Spills
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team immediately.
Personal Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention.[2][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1,4-Butanediol-2,2,3,3-d4.
Caption: Disposal decision workflow for 1,4-Butanediol-2,2,3,3-d4 waste.
References
-
Everchem. (n.d.). SAFETY DATA SHEET: 1,4 BUTANEDIOL. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (n.d.). 1,4-Butanediol. Retrieved from [Link]
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Carl ROTH. (2017). Safety Data Sheet: 1,4-Butanediol. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Butanediol ≥99 %. Retrieved from [Link]
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Tri-iso. (n.d.). 1,4-Butanediol SDS. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Butanediol. Retrieved from [Link]
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Dairen Chemical Corporation. (2019). Safety Data Sheet: 1,4-Butanediol. Retrieved from [Link]
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Era Polymers. (2020). 1,4-BUTANEDIOL Safety Data Sheet. Retrieved from [Link]
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Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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ADCO Services. (2023). How to Dispose of Solvents: Safe and Responsible Methods. Retrieved from [Link]
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DEA Diversion Control Division. (n.d.). 1,4-Butanediol - Drug & Chemical Evaluation Section. Retrieved from [Link]
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Asamoto, M., et al. (2022). Heavy water recycling for producing deuterium compounds. PMC - NIH. Retrieved from [Link]
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Chem & Bio Engineering. (2025). Bipolar Breakthrough: A Greener Path to Deuterated Chemicals. Retrieved from [Link]
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AllSource Environmental. (2025). Guidelines for Solvent Waste Recycling & Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
